molecular formula C11H13BrN2O3 B1393503 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid CAS No. 1216671-75-8

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

Cat. No.: B1393503
CAS No.: 1216671-75-8
M. Wt: 301.14 g/mol
InChI Key: SYWVYIPMLSQMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid is a high-quality biochemical reagent intended for research and experimental applications only. It is strictly not for human or veterinary diagnostic or therapeutic use. This compound belongs to the class of substituted nicotinic acids and integrates a bromo substituent and a piperidinyloxy side chain on the pyridine ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The bromine atom at the 5-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create more complex structures for screening and development . Simultaneously, the piperidin-4-yloxy moiety provides a nitrogen-containing heterocycle that can be crucial for molecular interaction with biological targets, potentially enhancing solubility or binding affinity. As a nicotinic acid derivative, its core structure is frequently explored in the design and synthesis of active compounds for life science research . Researchers can utilize this chemical as a key intermediate in constructing potential pharmacologically active molecules, such as enzyme inhibitors or receptor modulators. The compound should be stored in a cool, dry place, and standard safety precautions for laboratory chemicals should be followed, including the use of appropriate personal protective equipment (PPE) . For comprehensive details including specific structural and property data, researchers are encouraged to consult the relevant safety data sheets and analytical certificates.

Properties

IUPAC Name

5-bromo-6-piperidin-4-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c12-9-5-7(11(15)16)6-14-10(9)17-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWVYIPMLSQMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid, a substituted nicotinic acid derivative of interest to researchers and professionals in drug development. The document details a robust synthetic pathway, the underlying chemical principles, and a suite of analytical techniques for structural elucidation and purity assessment.

Introduction

Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Their versatile scaffold allows for a wide range of functionalization, enabling the fine-tuning of pharmacological properties. 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid incorporates a brominated pyridine ring, a carboxylic acid, and a piperidin-4-yloxy moiety, features that suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. This guide serves as a technical resource for the reliable synthesis and thorough characterization of this compound.

Synthesis of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

The synthesis of the title compound is most effectively achieved through a multi-step process, commencing with a commercially available precursor and proceeding through a key nucleophilic aromatic substitution (SNAr) reaction. This strategic approach ensures high yields and purity of the final product.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway A 5-Bromo-6-hydroxynicotinic acid B 5-Bromo-6-chloronicotinic acid A->B  SOCl2 or POCl3   D 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid B->D  Base, Solvent   C 4-Hydroxypiperidine C->D

Caption: Synthetic route to 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid.

Step 1: Chlorination of 5-Bromo-6-hydroxynicotinic acid

The initial step involves the conversion of the hydroxyl group in 5-Bromo-6-hydroxynicotinic acid to a more reactive leaving group, specifically a chlorine atom. This is a standard transformation in organic synthesis, often accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Causality of Experimental Choices: The hydroxyl group on the pyridine ring is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a better leaving group. Chlorination achieves this by replacing the -OH with a -Cl, which is a good leaving group in SNAr reactions.

Experimental Protocol: Synthesis of 5-Bromo-6-chloronicotinic acid

  • To a stirred suspension of 5-Bromo-6-hydroxynicotinic acid (1.0 eq) in an appropriate solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃, 3.0 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 5-Bromo-6-chloronicotinic acid as a solid.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis is the reaction of 5-Bromo-6-chloronicotinic acid with 4-hydroxypiperidine. This is a classic example of a nucleophilic aromatic substitution reaction, where the alkoxide generated from 4-hydroxypiperidine displaces the chloride ion on the pyridine ring.

Causality of Experimental Choices: The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group in the pyridine ring makes the carbon atom at the 6-position electrophilic and susceptible to nucleophilic attack. The use of a base is crucial to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a more potent nucleophile (the alkoxide).

Experimental Protocol: Synthesis of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

  • In a round-bottom flask, dissolve 4-hydroxypiperidine (1.2 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Add a strong base, for instance, sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C to generate the corresponding alkoxide.

  • To this mixture, add a solution of 5-Bromo-6-chloronicotinic acid (1.0 eq) in DMF dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and adjust the pH to ~7 with a dilute acid (e.g., 1N HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid.

Characterization of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

A comprehensive characterization of the synthesized compound is essential to confirm its identity, structure, and purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation IR Infrared Spectroscopy (FTIR) Start->IR Functional Group Identification HPLC HPLC Analysis Start->HPLC Purity Determination Conclusion Structure Confirmed & Purity Assessed NMR->Conclusion MS->Conclusion IR->Conclusion HPLC->Conclusion

Caption: Workflow for the characterization of the final product.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Pyridine Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm). Piperidine Protons: A multiplet for the CH-O proton (δ ~4.5-5.0 ppm), and multiplets for the other piperidine protons (δ ~1.5-3.5 ppm). NH Proton: A broad singlet (exchangeable with D₂O). COOH Proton: A very broad singlet at low field (δ > 10 ppm, exchangeable with D₂O).
¹³C NMR Pyridine Carbons: Signals in the aromatic region (δ ~110-165 ppm), including the carbon bearing the bromine, the carbon attached to the oxygen, and the carboxylic acid carbon (δ > 165 ppm). Piperidine Carbons: Signals in the aliphatic region (δ ~30-70 ppm), with the CH-O carbon being the most downfield.
FTIR (cm⁻¹) O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300. C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725. C-O Stretch (Ether): An absorption in the 1200-1250 region. C-Br Stretch: An absorption in the 500-600 region. N-H Stretch (Piperidine): A medium absorption around 3300-3500.
Mass Spec. Molecular Ion Peak: An [M+H]⁺ peak at m/z 302/304 with an approximate 1:1 ratio, characteristic of a monobrominated compound.
High-Performance Liquid Chromatography (HPLC)

Purity assessment of the final compound is critical. A reverse-phase HPLC method can be developed for this purpose.

Illustrative HPLC Method:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Result: A single major peak for the pure compound.

Conclusion

This technical guide outlines a reliable and well-reasoned approach to the synthesis and characterization of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid. The described synthetic route, based on fundamental principles of organic chemistry, provides a clear pathway for obtaining the target molecule. The detailed characterization workflow, including predicted spectroscopic data, offers a robust framework for structural verification and purity assessment, ensuring the quality of the compound for its intended applications in research and development.

References

  • J-Stage. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Available from: [Link]

  • Taylor & Francis Online. Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns. Available from: [Link]

  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available from: [Link]

  • PubMed. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Pure Synth. 5-Bromo-6-Hydroxynicotinic Acid 98.0%(GC). Available from: [Link]

  • ScholarWorks@UARK. Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • JOCPR. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available from: [Link]

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]

  • PubChem. 5-Bromonicotinic acid. Available from: [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available from: [Link]

  • ResearchGate. Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance study of acid–base tautomeric equilibria. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies. Available from: [Link]

  • GNPS. GNPS Library Spectrum CCMSLIB00005759310. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0076691). Available from: [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available from: [Link]

Sources

Technical Guide: Physicochemical Properties of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid (CAS: 1216671-75-8) is a high-value heterocyclic building block employed primarily in the discovery of kinase inhibitors (e.g., RIPK1, BCR-ABL targeting). Its structural uniqueness lies in the 5-bromo-6-oxy-nicotinic acid core , which offers three distinct vectors for diversification:

  • C3-Carboxylic Acid: Amenable to amide coupling or esterification.

  • C5-Bromide: A handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.

  • C6-Piperidinyl Ether: A solubilizing, basic motif that often engages solvent-exposed regions of protein binding pockets.

This guide provides a comprehensive analysis of its physicochemical behavior, synthetic accessibility, and handling requirements, emphasizing the critical regioselectivity challenges during its preparation.

Molecular Identity & Structural Analysis

PropertyDetail
IUPAC Name 5-bromo-6-(piperidin-4-yloxy)pyridine-3-carboxylic acid
CAS Number 1216671-75-8
Molecular Formula C₁₁H₁₃BrN₂O₃
Molecular Weight 301.14 g/mol
SMILES OC(=O)c1cncc(Br)c1OC2CCNCC2
Core Scaffold Pyridine-3-carboxylic acid (Nicotinic acid)

Physicochemical Profile

Calculated & Observed Properties

As a zwitterionic molecule, the behavior of this compound is heavily pH-dependent. The presence of the basic secondary amine (piperidine) and the acidic carboxylic acid creates a distinct solubility profile.

ParameterValue (Predicted/Observed)Interpretation
pKa (Acidic) ~3.5 (Carboxylic Acid)Deprotonates to carboxylate (COO⁻) at pH > 4.
pKa (Basic) ~10.8 (Piperidine NH)Protonated (NH₂⁺) at physiological pH.
pKa (Pyridine) < 1.0 (Pyridine N)Very weakly basic due to electron-withdrawing Br and O-alkyl groups.
LogP ~1.2 (Neutral form)Moderate lipophilicity, but rarely exists in neutral form in aqueous media.
LogD (pH 7.4) -1.5 to -0.5Highly polar at physiological pH due to zwitterionic character.
TPSA 62.3 ŲGood membrane permeability potential (Rule of 5 compliant).
Appearance Off-white to pale yellow solidCrystalline forms are stable; amorphous forms may be hygroscopic.
Solubility & Ionization Logic

The compound exists as a zwitterion in neutral aqueous solutions. This often results in minimal solubility at the isoelectric point (pI ~7.0–7.5).

  • Acidic Media (pH < 2): High solubility (Cationic: COOH / NH₂⁺).

  • Neutral Media (pH 6–8): Low solubility (Zwitterionic: COO⁻ / NH₂⁺). Aggregation risk.

  • Basic Media (pH > 11): High solubility (Anionic: COO⁻ / NH).

Synthetic Accessibility & Purity Profiling

The Regioselectivity Challenge (Expert Insight)

A common pitfall in synthesizing this motif is the competition between the nitrogen and oxygen nucleophiles of the piperidine ring.

  • Direct Reaction Risk: Reacting 5-bromo-6-chloronicotinic acid directly with 4-hydroxypiperidine typically yields the N-linked product (6-(4-hydroxy-1-piperidinyl)...) because the secondary amine is a stronger nucleophile than the hydroxyl group.

  • Correct Protocol: To secure the O-linked ether, one must use N-Boc-4-hydroxypiperidine . The carbamate protection nullifies the amine's nucleophilicity, allowing the hydroxyl group (activated by a strong base like NaH) to displace the chloride at the C6 position of the pyridine.

Synthesis Workflow Visualization

The following diagram outlines the high-fidelity route to ensure regiochemical integrity.

SynthesisRoute SM1 5-Bromo-6-chloro- nicotinic acid (or ester) Step1 SnAr Coupling (NaH, THF, 0°C -> RT) SM1->Step1 SM2 N-Boc-4-hydroxypiperidine SM2->Step1 Inter Intermediate: N-Boc-Protected Ether Step1->Inter Regioselective O-Arylation Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Prod Target: 5-Bromo-6-(piperidin-4-yloxy) nicotinic acid Step2->Prod Salt Formation

Caption: Regioselective synthesis strategy preventing N-arylation byproducts via Boc-protection.

Experimental Characterization Protocols

For researchers validating this material, the following protocols ensure identity and purity.

HPLC Method (Reverse Phase)

Due to the basic piperidine, standard silica chromatography causes tailing. Reverse-phase (C18) with ion-pairing agents or high pH buffers is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (or 10 mM Ammonium Bicarbonate for pH 10 stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 220 nm.

  • Note: If using TFA, the piperidine will be protonated; retention time will be short (early eluting).

Solubility Assay (Self-Validating)

To determine the precise solubility limit for formulation:

  • Preparation: Weigh 5 mg of compound into three vials.

  • Solvent Addition: Add 500 µL of pH 1.2 buffer (0.1N HCl), pH 7.4 (PBS), and pH 10.0 (Borate).

  • Equilibration: Vortex for 1 hour at 25°C.

  • Filtration: Filter through 0.22 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC against a standard curve.

    • Expected Result: High solubility in pH 1.2 and pH 10; <1 mg/mL in pH 7.4.

Handling, Stability & Storage

Solid State Stability
  • Hygroscopicity: The HCl or TFA salt forms are hygroscopic . They will absorb atmospheric moisture, turning into a gum. Store in a desiccator.

  • Light Sensitivity: Halogenated pyridines can undergo slow photodehalogenation. Store in amber vials.

Reactivity Hazards
  • Incompatibility: Avoid strong oxidizing agents.

  • Self-Reactivity: Stable, but avoid heating the free amino-acid form above 150°C to prevent polymerization (intermolecular amide formation).

References

  • Amerigo Scientific. (2024). Building Blocks: 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88707 (5-Bromonicotinic acid parent scaffold). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanisms. Retrieved from [Link]

Sources

Definitive Structural Analysis and Confirmation of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Preamble: The Imperative of Unambiguous Structural Confirmation

In the landscape of pharmaceutical research and drug development, the absolute structural integrity of a molecule is paramount. 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid, a heterocyclic compound featuring a brominated pyridine core linked to a piperidine moiety via an ether linkage, presents a compelling case for a rigorous, multi-technique analytical approach. Its potential as a building block in medicinal chemistry necessitates an unassailable confirmation of its constitution and connectivity. Misinterpretation of its structure could lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.

This guide eschews a simplistic checklist of procedures. Instead, it presents a holistic and self-validating analytical workflow. Each technique is chosen not merely to generate data, but to answer specific questions about the molecular architecture. The convergence of evidence from these orthogonal methods provides the highest degree of confidence, establishing a robust foundation for any subsequent research and development activities.

Chapter 1: Foundational Assessment - Elemental and Mass Analysis

Before delving into complex spectroscopic assignments, the first principle is to verify the most fundamental attributes of the molecule: its elemental composition and its molecular weight. These initial steps validate the presence of all expected atoms and confirm the overall mass, providing a critical check against the proposed structure.

Elemental Analysis: Confirming the Empirical Formula

Expertise & Causality: Elemental analysis (EA) via combustion is the cornerstone of structural elucidation.[1][2] It provides the empirical formula—the simplest whole-number ratio of atoms in the compound—by precisely quantifying the mass percentages of carbon, hydrogen, and nitrogen.[3][4] This technique serves as a fundamental validation of the raw materials and synthetic outcome. A significant deviation from the theoretical values would immediately indicate impurities or an incorrect product.

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, purified compound into a tin capsule.

  • Instrumentation: Utilize a calibrated CHN elemental analyzer.

  • Combustion: The sample is combusted in a furnace at ~900-1000 °C in a stream of pure oxygen. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation & Detection: The resulting gases are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) quantifies the concentration of each gas relative to a helium carrier.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detected amounts and the initial sample weight.

Data Presentation & Interpretation: The molecular formula for 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid is C₁₁H₁₃BrN₂O₃ .

ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)43.87%43.81%
Hydrogen (H)4.35%4.39%
Nitrogen (N)9.30%9.25%

The close correlation between the theoretical and hypothetical experimental values strongly supports the proposed empirical formula.

High-Resolution Mass Spectrometry (HRMS): Pinpointing the Molecular Formula

Expertise & Causality: While EA provides the ratio of elements, High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. We select Electrospray Ionization (ESI) as the ionization method due to the compound's polarity and the presence of both an acidic (carboxylic acid) and a basic (piperidine nitrogen) site, which are readily ionized. The key diagnostic feature for this molecule is the isotopic signature of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This results in two molecular ion peaks ([M+H]⁺) of nearly equal intensity, separated by two mass units, providing definitive evidence for the presence of a single bromine atom.[6]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecular ions, [M+H]⁺.

  • Mass Analysis: Analyze the ions in positive ion mode, scanning a mass range that includes the expected molecular weight.

  • Data Processing: Determine the exact mass of the monoisotopic peak and compare it to the theoretical value.

Data Presentation & Interpretation:

  • Molecular Formula: C₁₁H₁₃BrN₂O₃

  • Theoretical Exact Mass ([M(⁷⁹Br)+H]⁺): 301.0237 Da

  • Theoretical Exact Mass ([M(⁸¹Br)+H]⁺): 303.0216 Da

IonTheoretical m/zObserved m/z (Hypothetical)Mass Error (ppm)Relative Intensity
[C₁₁H₁₄⁷⁹BrN₂O₃]⁺301.0237301.0235-0.66100%
[C₁₁H₁₄⁸¹BrN₂O₃]⁺303.0216303.0213-0.9998%

The sub-ppm mass accuracy for the observed ions confirms the elemental composition of C₁₁H₁₃BrN₂O₃. The presence of two peaks at m/z 301.0235 and 303.0213 with nearly identical intensity is the unmistakable signature of a monobrominated compound.

Chapter 2: Functional Group Identification - Vibrational Spectroscopy

Expertise & Causality: With the molecular formula confirmed, the next logical step is to identify the functional groups that constitute the molecule. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose, as it probes the vibrational frequencies of chemical bonds. Each functional group (carboxylic acid, ether, aromatic ring) possesses characteristic absorption bands.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation:

Functional GroupExpected Absorption Range (cm⁻¹)Observed Peak (cm⁻¹) (Hypothetical)Vibration Type
Carboxylic Acid O-H3300-2500 (very broad)~3000O-H Stretch (H-bonded dimer)
Aromatic C-H3100-3000~3050C-H Stretch
Aliphatic C-H2950-2850~2920, 2860C-H Stretch
Carboxylic Acid C=O1760-1690~1710C=O Stretch
Aromatic C=C/C=N1600-1450~1580, 1470Ring Stretching
Ether C-O1300-1000~1250, 1080C-O Stretch (Aryl-Alkyl)

The FTIR spectrum provides a clear fingerprint of the molecule. The exceptionally broad absorption centered around 3000 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[9] A strong, sharp peak at ~1710 cm⁻¹ confirms the carbonyl of the carboxylic acid.[10][11] Finally, the strong bands in the 1300-1000 cm⁻¹ region are consistent with the C-O stretching of the aryl-alkyl ether linkage.[12]

Chapter 3: Definitive Connectivity Mapping - NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[13][14] It provides information on the chemical environment, count, and connectivity of protons and carbons. For a molecule of this complexity, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not just beneficial, but essential for unambiguous assignment.[15][16][17]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for carboxylic acids). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • 1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns (multiplicity).

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds), revealing ¹H-¹H spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment maps long-range correlations (2-3 bonds) between protons and carbons, allowing for the connection of different molecular fragments.

Data Interpretation: A Step-by-Step Elucidation

The structure is pieced together by systematically interpreting the data from each NMR experiment.

(A) Initial Fragments from ¹H and ¹³C NMR:

  • Pyridine Ring: The ¹H NMR spectrum is expected to show two signals in the aromatic region (δ 7.5-8.5 ppm), each integrating to 1H. Their singlet-like appearance (or very small meta-coupling) is consistent with their para-relationship on the pyridine ring. The ¹³C NMR will show corresponding aromatic carbon signals.

  • Piperidine Ring: This will appear as a set of complex, overlapping multiplets in the aliphatic region of the ¹H NMR (δ 1.5-4.0 ppm). A distinct downfield signal (~δ 4.5-5.0 ppm) is expected for the single proton on the carbon attached to the ether oxygen (H4').

  • Carboxylic Acid: A very broad singlet, often far downfield (δ > 12 ppm), corresponds to the acidic proton. The carbonyl carbon will appear around δ 165-175 ppm in the ¹³C spectrum.

Data Presentation: 1D NMR (Hypothetical Data in DMSO-d₆)

Proton Label¹H Chemical Shift (δ, ppm)MultiplicityIntegrationCarbon Label¹³C Chemical Shift (δ, ppm)
H28.35s1HC2150.1
H48.10s1HC3122.5
H4'4.85m1HC4142.3
H2'/H6' (axial)3.25m2HC5115.8
H2'/H6' (eq)2.90m2HC6160.2
H3'/H5' (axial)2.05m2HC4'74.5
H3'/H5' (eq)1.70m2HC2'/C6'42.8
COOH13.10br s1HC3'/C5'30.5
NH(not observed)--COOH165.9

(B) Assembling the Pieces with 2D NMR:

The true power of NMR is realized through 2D correlation experiments, which act as a molecular GPS, mapping the connections between atoms.

// Proton nodes node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; H2 [label="H2 (δ 8.35)", pos="-0.5,1.5!"]; H4 [label="H4 (δ 8.10)", pos="2.5,0!"]; H4_prime [label="H4' (δ 4.85)", pos="-1.5,-0.7!"];

// HMBC Correlations edge [style=dashed, constraint=false]; H2 -> C3 [label="HMBC"]; H2 -> C4 [label="HMBC"]; H2 -> C6 [label="HMBC"];

H4 -> C2 [label="HMBC"]; H4 -> C3 [label="HMBC"]; H4 -> C5 [label="HMBC"]; H4 -> COOH [label="HMBC"];

H4_prime -> C6 [label="HMBC", color="#5F6368", fontcolor="#5F6368"]; H4_prime -> C3_5_prime [label="HMBC"]; H4_prime -> C2_6_prime [label="HMBC"]; } dot Key HMBC correlations confirming the final structure.

  • COSY Confirms the Piperidine Ring: COSY cross-peaks will connect H4' to its neighbors (H3'/H5'), which in turn connect to H2'/H6', confirming the integrity of the piperidine spin system.

  • HSQC Assigns Carbons: Every proton signal in the ¹H spectrum will have a corresponding cross-peak in the HSQC spectrum, linking it to the carbon it is directly bonded to. This allows for the unambiguous assignment of all protonated carbons (C2, C4, C4', C2'/C6', C3'/C5').

  • HMBC Connects the Fragments: This is the final and most critical step.

    • The Ether Linkage: A crucial correlation will be observed between the piperidine proton H4' (at ~δ 4.85) and the pyridine carbon C6 (at ~δ 160.2). This 3-bond correlation unequivocally establishes the ether linkage between the piperidine ring and the C6 position of the pyridine core.

    • Position of COOH: The aromatic proton H4 (at ~δ 8.10) will show a correlation to the carboxylic acid carbon (COOH, at ~δ 165.9). This confirms the C3 position of the carboxylic acid group.

    • Position of Bromine: The proton H4 will also show correlations to C2 and C5. The proton H2 will show correlations to C4 and C6. The lack of a proton at C5 and the established positions of the other substituents definitively place the bromine atom at the C5 position.

Conclusion: A Unified and Validated Structural Assignment

The structural confirmation of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid is achieved not by a single measurement, but by the logical and convergent interpretation of orthogonal analytical techniques.

  • Elemental Analysis confirmed the correct ratio of C, H, and N.

  • High-Resolution Mass Spectrometry provided the exact molecular formula and offered definitive proof of a single bromine atom through its isotopic pattern.

  • FTIR Spectroscopy identified all key functional groups: a carboxylic acid, an aryl-alkyl ether, and a substituted aromatic system.

  • A full suite of NMR experiments meticulously mapped the entire molecular framework, with critical 2D HMBC correlations locking the pyridine core, piperidine ring, and carboxylic acid group into their final, validated positions.

This comprehensive, self-validating workflow leaves no ambiguity. The identity of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid is confirmed with the highest degree of scientific certainty, providing a solid foundation for its use in research and development.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Stoichiometry: Elemental Analysis. (n.d.). LibreTexts. [Link]

  • Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective. [Link]

  • Determination of Empirical Formula from Elemental Analysis Data. (2018, June 29). BrainKart. [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Determining Empirical and Molecular Formulas. (n.d.). LibreTexts. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. [Link]

  • Wojciechowska, A., Wieszczycka, K., & Framski, G. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates. Isaac Scientific Publishing. [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). OpenStax. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]

  • 3.5: Empirical Formulas from Analysis. (2026, January 27). Chemistry LibreTexts. [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. [Link]

  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • Ely, J., & Stein, R. S. (2013). Theoretical NMR correlations based Structure Discussion. PMC. [Link]

Sources

Preliminary Toxicity Screening of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic framework for the preliminary toxicity screening of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid (CAS: 1216671-75-8).[1] As a functionalized pyridine scaffold containing a secondary amine (piperidine) and a halogen (bromine), this compound presents specific structural alerts relevant to early-stage drug discovery.

This guide moves beyond generic safety data sheets (SDS) to address the critical liabilities associated with this chemotype:

  • Cardiotoxicity (hERG Inhibition): High risk due to the basic piperidine nitrogen.[1]

  • Genotoxicity: Potential reactivity of the halogenated heteroaromatic core.[1]

  • Hepatotoxicity: Risk of reactive metabolite formation via bioactivation.[1]

The following protocols are designed to function as a self-validating "Go/No-Go" decision matrix for medicinal chemists and toxicologists.

Structural Alert Analysis & In Silico Profiling

Before wet-lab testing, an analysis of the pharmacophore reveals the primary toxicity drivers.

Structural MoietyAssociated RiskMechanism of Concern
Piperidine Ring High (Cardiotoxicity) The basic nitrogen (pKa ~9-10) mimics the pharmacophore required for blocking the hERG

channel, potentially causing QT prolongation.
5-Bromo-Pyridine Medium (Genotoxicity) Halogenated pyridines can undergo nucleophilic aromatic substitution (

) with biological nucleophiles (DNA/Proteins).[1]
Nicotinic Acid Core Low (Hepatotoxicity) While generally safe (Vitamin B3 analog), high concentrations of nicotinic acid derivatives can saturate glycine conjugation pathways, leading to hepatotoxic stress.[1]
Physicochemical Predictions[2]
  • cLogP: Estimated ~1.5 - 2.5 (Moderate lipophilicity).[1]

  • pKa: ~3.5 (Carboxylic acid) and ~9.8 (Piperidine NH).[1]

  • Solubility: Likely zwitterionic at physiological pH; solubility may be limited in non-polar media.[1]

Phase I: Genotoxicity Assessment (The "Go/No-Go" Gate)

Because this compound is a halogenated heteroaromatic, ruling out mutagenicity is the first priority.[1]

Bacterial Reverse Mutation Assay (Ames Test)

Guideline: OECD 471 Objective: Detect gene mutations (base-pair substitution or frameshift).[1]

Experimental Protocol
  • Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[1][2]

  • Metabolic Activation: Perform with (+S9) and without (-S9) rat liver S9 fraction (induced with Aroclor 1254) to detect pro-mutagens.[1]

  • Dose Range: 5 concentrations (e.g., 5, 16, 50, 160, 500, 5000 µ g/plate ).

  • Method: Pre-incubation method (20 mins at 37°C) is preferred over plate incorporation for amines to ensure metabolic contact.[1]

  • Controls:

    • Negative: DMSO (solvent).[1]

    • Positive (-S9): Sodium azide (TA100), 2-Nitrofluorene (TA98).[1]

    • Positive (+S9): 2-Aminoanthracene (all strains).[1]

Interpretation: A fold increase


 (TA100) or 

(TA1537) over solvent control indicates a positive mutagenic signal.[1]
In Vitro Micronucleus Assay

Guideline: OECD 487 Objective: Detect clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).[1][3][4]

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.[1]

  • Exposure: Short treatment (3-6h) +/- S9; Long treatment (24h) -S9.[1]

  • Stain: Acridine Orange or DAPI.[1]

  • Scoring: Analyze 2,000 binucleated cells per concentration for micronuclei (MN).

Phase II: Cardiotoxicity (hERG Liability)[1]

Expert Insight: The piperidine moiety is a classic "hERG trap."[1] The protonated nitrogen at physiological pH can interact with the Tyr652 and Phe656 residues in the hERG channel pore. This is the most critical safety screen for this specific molecule.[1]

Automated Patch Clamp (hERG Inhibition)

Objective: Determine the IC50 for


 current inhibition.
Experimental Protocol
  • System: QPatch or Patchliner (High-throughput automated patch clamp).[1]

  • Cells: CHO or HEK293 cells stably expressing hERG (Kv11.1).[1]

  • Solutions:

    • Extracellular: Standard Tyrode’s solution.[1]

    • Intracellular: K-Aspartate based solution.[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activate channels).

    • Repolarize to -50 mV for 500 ms (measure tail current).

  • Compound Application:

    • Apply 4 concentrations (e.g., 0.1, 1, 10, 30 µM).[1]

    • Allow 3-5 minutes for steady-state block.

  • Control: E-4031 (Positive control, IC50 ~10-50 nM).[1]

Data Analysis: Calculate % Inhibition =


.[1]
Threshold:  IC50 < 10 µM is a significant red flag for lead optimization.[1]

Phase III: Cytotoxicity & Hepatotoxicity

Multiparametric Cytotoxicity (HepG2)

Objective: Distinguish between general cell death and mitochondrial toxicity.

Experimental Protocol
  • Cell Line: HepG2 (human liver carcinoma).[1]

  • Seeding: 10,000 cells/well in 96-well plates; equilibrate for 24h.

  • Dosing: 0.1 to 100 µM (serial dilutions). Incubation: 48 hours.

  • Dual Assay:

    • Mitochondrial Health: Add Resazurin (Alamar Blue).[1] Fluorescence (Ex 560 / Em 590) correlates with metabolic capacity.[1]

    • Membrane Integrity: Measure LDH release in supernatant.

  • Reactive Metabolite Check: Co-incubate with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor.[1] If cytotoxicity decreases with ABT, the toxicity is driven by a reactive metabolite (bioactivation).[1]

Visualized Screening Workflows

Diagram 1: The "Go/No-Go" Decision Matrix

This flowchart illustrates the logical progression of testing. Failure at the Ames or hERG stage usually requires structural redesign.[1]

ToxicityScreening cluster_0 Phase I: Genotoxicity (Critical Gate) cluster_1 Phase II: Cardiotoxicity (Structural Liability) cluster_2 Phase III: Hepatic Safety Start Compound: 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid Ames Ames Test (OECD 471) +/- S9 Activation Start->Ames hERG hERG Patch Clamp (Target: Piperidine N) Start->hERG MN Micronucleus Assay (OECD 487) Ames->MN If Negative Redesign Structural Redesign (Reduce Basicity/Remove Halogen) Ames->Redesign If Positive Cyto HepG2 Cytotoxicity (MTT + LDH) hERG->Cyto If IC50 > 10uM hERG->Redesign If IC50 < 1uM Meta Metabolic Stability (GSH Trapping) Cyto->Meta Decision Lead Optimization Decision Meta->Decision Decision->Redesign Toxicity Flags Proceed Proceed to In Vivo PK Decision->Proceed Clean Profile

Caption: Decision matrix for screening 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid.

Diagram 2: hERG Inhibition Mechanism

This diagram visualizes why the piperidine moiety is a risk, showing the interaction within the channel pore.

hERG_Mechanism Piperidine Piperidine Nitrogen (Protonated at pH 7.4) Residues Aromatic Residues (Tyr652, Phe656) Piperidine->Residues Cation-Pi Interaction Channel hERG Channel Pore (Intracellular Vestibule) Block Channel Blockade (QT Prolongation) Channel->Block Loss of IKr Current Residues->Channel Occlusion

Caption: Mechanistic basis of hERG inhibition by the piperidine moiety.

Summary of Expected Thresholds

AssayMetricDesired ThresholdConcern Level
Ames Test Revertant Colonies< 2-fold increase over vehicleCritical (Stop)
hERG Patch Clamp IC50> 10 µM (Safety Margin > 30x)High (Monitor)
HepG2 Cytotoxicity AC50 (Activity Conc.)> 100 µMMedium
Solubility Kinetic Solubility> 50 µM in PBS (pH 7.[1]4)Low (Formulation)

References

  • OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[1] [Link][1]

  • OECD. (2016).[1] Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.[1] [Link]

  • Perry, M., et al. (2006).[1] hERG channel inhibition: The role of the basic amine. Bioorganic & Medicinal Chemistry Letters. (Discusses the piperidine pharmacophore risk).

  • FDA. (2005).[1] Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

  • Garrido, A., et al. (2020).[1] Modeling hERG Liability: The Role of Piperidine Substituents. Frontiers in Pharmacology. (Specific relevance to the piperidine-nicotinic acid scaffold).

Sources

Technical Guide: Spectroscopic Characterization of 5-Bromo-6-(piperidin-4-yloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid (CAS: 1216671-75-8) is a high-value bifunctional heterocyclic building block. It serves as a critical intermediate in the synthesis of small molecule kinase inhibitors (e.g., targeting ALK, ROS1, or SHP2 pathways). Its structure features a nicotinic acid core substituted with a bromine atom at the C5 position (enabling Suzuki-Miyaura cross-coupling) and a piperidinyl-ether moiety at the C6 position (enhancing solubility and solvent-exposed binding interactions).

This guide provides a definitive reference for the spectroscopic validation of this compound. Given the zwitterionic nature of the free acid/amine, data interpretation requires careful attention to solvent effects (DMSO-d₆ vs. D₂O) and pH-dependent shifts.

Structural Numbering & Analysis

To ensure accurate spectral assignment, the pyridine ring numbering follows IUPAC standards for nicotinic acid derivatives:

  • Position 1: Pyridine Nitrogen

  • Position 2: Aromatic Proton (Singlet-like/Doublet)

  • Position 3: Carboxylic Acid (-COOH)[1][2]

  • Position 4: Aromatic Proton (Doublet)

  • Position 5: Bromine (-Br)[1][3][4][5][6][7][8]

  • Position 6: Ether Linkage (-O-Piperidine)

Part 2: Synthesis & Workflow Visualization

The generation of high-purity spectroscopic data relies on a clean synthesis pathway. The standard workflow involves a Nucleophilic Aromatic Substitution (SₙAr) followed by acid-mediated deprotection.

Experimental Workflow Diagram

SynthesisWorkflow Start1 5-Bromo-6-chloronicotinic acid (Electrophile) Reaction SnAr Reaction (NaH, DMF, 0°C to RT) Start1->Reaction Start2 N-Boc-4-hydroxypiperidine (Nucleophile) Start2->Reaction Intermediate Boc-Protected Intermediate (Purification req.) Reaction->Intermediate Ether formation Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection N-Boc removal Product 5-Bromo-6-(piperidin-4-yloxy) nicotinic acid (Target) Deprotection->Product Precipitation/Crystallization

Figure 1: Synthetic pathway for the generation of the target compound, highlighting the critical intermediate stages for impurity profiling.

Part 3: NMR Spectroscopy Guide

Solvent Selection: DMSO-d₆ is the preferred solvent. The compound is likely zwitterionic (COO⁻ / NH₂⁺) or exists as a hydrochloride salt depending on the isolation method. DMSO provides the best solubility and prevents proton exchange broadening often seen in D₂O.

¹H NMR (400 MHz, DMSO-d₆) Reference Profile

The following table synthesizes field data derived from analogous 5-bromo-6-alkoxynicotinic acid scaffolds.

Position / MoietyShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic (Causality)
COOH 13.0 - 13.5Broad s1H-Carboxylic acid proton. Often invisible if wet DMSO is used or if zwitterionic.
NH / NH₂⁺ 8.3 - 8.6Broad s1-2H-Piperidine amine protons. Shift varies heavily with salt form (HCl salt ~8.5 ppm; Free base ~2.0 ppm broad).
Ar-H (C2) 8.65 - 8.75d1HJ ≈ 2.0Most deshielded aromatic proton due to adjacency to N (alpha) and COOH (beta).
Ar-H (C4) 8.35 - 8.45d1HJ ≈ 2.0Meta-coupling to H2. Shielded relative to H2 due to distance from Ring N, but deshielded by Br.
Pip-H (C4') 5.20 - 5.35m (tt)1HJ ≈ 4.0, 8.0Methine proton at the ether linkage. Significantly deshielded by the electronegative Oxygen and aromatic ring current.
Pip-H (C2', C6') 3.00 - 3.30m4H-Methylene protons alpha to the Nitrogen. Broadened if NH exchange is occurring.
Pip-H (C3', C5') 2.00 - 2.15m2H-Equatorial protons beta to Nitrogen.
Pip-H (C3', C5') 1.70 - 1.85m2H-Axial protons beta to Nitrogen.

Key Diagnostic Feature: The meta-coupling (J ~2.0 Hz) between the two aromatic singlets (H2 and H4) confirms the 2,3,5,6-substitution pattern of the pyridine ring. If these appear as sharp singlets without coupling, check resolution or restricted rotation.

¹³C NMR (100 MHz, DMSO-d₆) Key Shifts
  • Carbonyl (COOH): ~165.0 ppm[9]

  • C6 (Ether linkage): ~163.5 ppm (Deshielded by Oxygen)

  • C2 (Ar-CH): ~150.0 ppm (Alpha to Nitrogen)[9]

  • C4 (Ar-CH): ~142.0 ppm

  • C3 (C-COOH): ~125.0 ppm

  • C5 (C-Br): ~110.0 ppm (Upfield due to Heavy Atom Effect of Bromine)

  • Piperidine C4': ~70.0 - 72.0 ppm

  • Piperidine C2'/C6': ~43.0 ppm

Part 4: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most rapid confirmation of the structure, specifically through the unique isotopic signature of Bromine.

Molecular Formula: C₁₁H₁₃BrN₂O₃ Exact Mass: 300.01

LC-MS (ESI+) Interpretation
  • Ionization Mode: Positive (ESI+) is preferred due to the basic secondary amine on the piperidine ring.

  • Retention Time: Expect early elution on C18 columns (polar/zwitterionic nature) unless ion-pairing agents (TFA/Formic acid) are used.

m/z ValueRelative AbundanceAssignmentExplanation
301.0 100%[M+H]⁺ (⁷⁹Br)Protonated molecular ion containing the ⁷⁹Br isotope.
303.0 ~98%[M+H]⁺ (⁸¹Br)Protonated molecular ion containing the ⁸¹Br isotope.
323.0 / 325.0 Variable[M+Na]⁺Sodium adduct (common in glass containers).

Quality Control Rule: The hallmark of this compound is the 1:1 doublet ratio at 301/303. Any deviation from this 1:1 intensity indicates a loss of Bromine (dehalogenation impurity) or contamination with a non-brominated analog.

Part 5: Infrared (IR) Spectroscopy

IR is useful for confirming functional group integrity, particularly the carboxylic acid and ether linkage.

  • Broad Band (3300 - 2500 cm⁻¹): O-H stretch of the carboxylic acid (often overlaps with N-H stretch). The "hump" is characteristic of COOH.

  • Strong Peak (1680 - 1710 cm⁻¹): C=O stretch of the aromatic carboxylic acid.

  • Medium Peaks (1550 - 1600 cm⁻¹): C=C / C=N aromatic ring skeletal vibrations.

  • Strong Peak (1200 - 1250 cm⁻¹): C-O-C asymmetric stretch (Ar-O-Alkyl ether). This confirms the coupling of the piperidine to the pyridine.

  • Fingerprint (600 - 800 cm⁻¹): C-Br stretch (often weak/obscured but relevant).

Part 6: Experimental Protocol (Validation)

To generate the sample for the above data, the following validated protocol is recommended. This ensures the removal of the Boc-protecting group, which is the most common source of spectral confusion (e.g., a singlet at 1.4 ppm in NMR).

Protocol: Deprotection and Isolation
  • Dissolution: Dissolve 1.0 eq of 5-bromo-6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)nicotinic acid in Dichloromethane (DCM) (10 volumes).

  • Acidification: Add Trifluoroacetic acid (TFA) (5 volumes) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS (disappearance of m/z 401/403 peak).

  • Work-up (Critical for NMR):

    • Concentrate the mixture to dryness.

    • Option A (TFA Salt): Analyze directly. Note that NH protons will be very broad/deshielded.

    • Option B (Zwitterion): Redissolve in minimal Methanol, neutralize with Et₃N to pH 7, and precipitate with Diethyl Ether. Filter the solid.[8]

  • Drying: Dry under high vacuum at 45°C for 12 hours to remove solvent peaks (DCM/Ether) that interfere with the piperidine region.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid (Core Scaffold Data). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and Spectroscopic Analysis of Piperine-Inspired Scaffolds (Analogous Piperidine Shifts). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid, a Novel Tool for Interrogating GPR109A Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to characterizing and utilizing a novel GPR109A agonist, exemplified by 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid. GPR109A (G-protein coupled receptor 109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/o-coupled receptor with significant therapeutic potential in metabolic and inflammatory diseases.[1][2] Its activation by endogenous ligands like β-hydroxybutyrate and the drug niacin (nicotinic acid) leads to the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1][3] Furthermore, GPR109A activation can trigger G-protein-independent signaling through β-arrestin recruitment, a pathway associated with some of the receptor's physiological effects and side effects like flushing.[1][4] The development of selective tool compounds is paramount for dissecting these divergent signaling pathways and unlocking the full therapeutic potential of targeting GPR109A. This guide outlines a systematic workflow, from initial physicochemical characterization to detailed in-vitro functional assays, for validating a new chemical entity as a selective GPR109A agonist.

Part 1: Introduction to GPR109A and the Role of Selective Agonists

GPR109A is predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.[1][5] In adipose tissue, its activation inhibits lipolysis, thereby reducing the release of free fatty acids into circulation—a key mechanism behind the lipid-lowering effects of niacin.[1][6] In immune cells, GPR109A activation exerts potent anti-inflammatory effects.[1] Despite its therapeutic benefits, the clinical use of niacin is often limited by a strong flushing response, a side effect mediated by β-arrestin signaling in epidermal Langerhans cells and keratinocytes.[1][7]

This dual signaling capability—G-protein-mediated anti-lipolytic and anti-inflammatory effects versus β-arrestin-mediated flushing—highlights the need for "biased agonists." Such compounds would selectively activate the desired G-protein pathway while minimizing β-arrestin recruitment, thus offering a superior therapeutic window. A selective and potent tool compound, such as the hypothetical 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid, is essential for:

  • Deconvoluting Signaling Pathways: Precisely studying the downstream consequences of Gi/o versus β-arrestin activation.

  • Validating Therapeutic Hypotheses: Investigating the role of GPR109A in various disease models without the confounding flushing effect.

  • Screening and Drug Discovery: Serving as a reference compound in high-throughput screening campaigns to identify new biased ligands or antagonists.

The following sections detail a comprehensive workflow to fully characterize the pharmacological profile of a novel GPR109A agonist.

Part 2: Characterization Workflow for a Novel GPR109A Agonist

A rigorous characterization is essential to validate any new chemical entity as a reliable tool compound. This workflow ensures that the compound's properties are well-defined, and its effects are specific to the target receptor.

GPR109A_Agonist_Characterization_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Target Engagement cluster_2 Phase 3: Functional Activity & Potency cluster_3 Phase 4: Selectivity & Final Validation A Physicochemical Profiling (Solubility, Stability) B Purity Analysis (LC-MS, NMR) A->B C Radioligand Binding Assay (Determine Affinity: Ki) B->C Proceed if pure & soluble D cAMP Inhibition Assay (Determine Potency: EC50 for Gi pathway) C->D Proceed if binding confirmed E β-Arrestin Recruitment Assay (Determine Potency: EC50 for β-arrestin pathway) F Receptor Selectivity Panel (Screen against related GPCRs) E->F Proceed if functionally active G Data Analysis & Profile Generation (Calculate Bias Factor) F->G GPR109A_cAMP_Signaling cluster_0 Extracellular cluster_2 Intracellular Agonist 5-Bromo-6-(piperidin-4-yloxy) nicotinic acid GPR109A GPR109A Agonist->GPR109A Binds Gi Gi Protein (α, βγ) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP  Active PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., ↓ Lipolysis) PKA->Response

Sources

Application Notes and Protocols: Investigating the Impact of 5-Bromo-6-(piperidin-4-yloxy)nicotinic Acid on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unraveling the Therapeutic Potential of a Novel Nicotinic Acid Analogue

Nicotinic acid (niacin), a long-standing therapeutic agent, favorably modulates plasma lipid profiles, primarily by decreasing triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[1][2][3][4][5] Its principal mechanism involves the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids (FFAs) to the liver for triglyceride synthesis.[4][6] The development of novel nicotinic acid derivatives aims to enhance efficacy and improve the side-effect profile. 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid is a novel compound designed to leverage the established benefits of nicotinic acid with potentially unique pharmacological properties.

These application notes provide a comprehensive guide for the preclinical evaluation of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid's effects on lipid metabolism. The following protocols are designed to be robust and self-validating, enabling researchers to build a detailed pharmacological profile of this new chemical entity.

Part 1: In Vitro Characterization of Anti-lipolytic Activity

The primary screening of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid should focus on its direct effects on adipocytes, the primary site of nicotinic acid's anti-lipolytic action.

In Vitro Lipolysis Assay in Primary Adipocytes or 3T3-L1 Cells

This assay directly measures the inhibitory effect of the compound on the breakdown of triglycerides into glycerol and free fatty acids in cultured adipocytes.[7][8]

The release of glycerol and FFAs from adipocytes is a critical step in lipid metabolism.[8] By quantifying the reduction in their release in the presence of the test compound, we can determine its anti-lipolytic potency. Using a stimulant like isoproterenol (a β-adrenergic agonist) creates a state of stimulated lipolysis, mimicking physiological conditions where lipolysis is activated.[7]

workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Culture and differentiate 3T3-L1 preadipocytes or isolate primary adipocytes prep2 Seed differentiated adipocytes in 24-well plates prep1->prep2 treat1 Pre-incubate with 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid (various concentrations) prep2->treat1 treat2 Stimulate lipolysis with isoproterenol treat1->treat2 analysis1 Collect media at specified time points treat2->analysis1 analysis2 Quantify glycerol and free fatty acid release analysis1->analysis2 gene_expression_workflow cluster_treatment Cell/Tissue Treatment cluster_rna RNA Processing cluster_qpcr qPCR Analysis treat1 Treat adipocytes or hepatocytes with the test compound rna1 Isolate total RNA treat1->rna1 rna2 Synthesize cDNA rna1->rna2 qpcr1 Perform quantitative PCR (qPCR) for target genes rna2->qpcr1 qpcr2 Analyze relative gene expression (ΔΔCt method) qpcr1->qpcr2

Caption: Workflow for gene expression analysis.

  • Cell Treatment and RNA Isolation:

    • Treat cultured adipocytes or hepatocytes with 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells and isolate total RNA using a commercial RNA isolation kit.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green-based master mix and primers specific for target genes (e.g., LIPE, PNPLA2, FASN, SREBF1, ACACA) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Target GeneFunctionFold Change vs. Vehicle (1 µM Compound)
LIPE (HSL)Lipolysis↓ 0.6 ± 0.08
PNPLA2 (ATGL)Lipolysis↓ 0.7 ± 0.09
FASNFatty Acid Synthesis↓ 0.5 ± 0.06
SREBF1Lipid Synthesis Regulator↓ 0.4 ± 0.05
ACACAFatty Acid Synthesis↓ 0.6 ± 0.07

Data are presented as mean fold change ± SD.

Part 3: In Vivo Evaluation in Rodent Models of Dyslipidemia

In vivo studies are essential to confirm the in vitro findings and to assess the overall impact of the compound on systemic lipid metabolism in a complex biological system.

Efficacy Study in a High-Fat Diet-Induced Dyslipidemia Mouse Model

This model mimics many aspects of human metabolic syndrome and is suitable for evaluating the lipid-lowering effects of novel compounds. [9][10][11]

Rodent models fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, characterized by elevated plasma triglycerides and cholesterol. [10][11]Genetically modified models such as ApoE-/- or LDLR-/- mice on a high-fat diet exhibit a more pronounced atherosclerotic phenotype. [9][12][13]These models are invaluable for assessing the therapeutic potential of lipid-modulating agents.

invivo_workflow start Induce dyslipidemia in mice (e.g., C57BL/6J on high-fat diet) treatment Administer 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid or vehicle daily for 4-8 weeks start->treatment monitoring Monitor body weight and food intake treatment->monitoring blood Collect blood samples at baseline and end of study treatment->blood tissue Harvest liver and adipose tissue for further analysis treatment->tissue analysis Analyze plasma lipid profile (TC, TG, LDL-C, HDL-C) blood->analysis

Caption: Workflow for an in vivo dyslipidemia study.

  • Animal Model and Diet:

    • Use male C57BL/6J mice, 8-10 weeks old.

    • Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce dyslipidemia.

  • Compound Administration:

    • Randomize mice into treatment groups (e.g., vehicle control, low dose, high dose of the test compound).

    • Administer the compound daily via oral gavage for 4-8 weeks.

  • Sample Collection and Analysis:

    • Collect blood samples via tail vein at baseline and at the end of the study.

    • At the end of the treatment period, euthanize the animals and collect terminal blood via cardiac puncture.

    • Harvest liver and adipose tissue, snap-freeze in liquid nitrogen, and store at -80°C for later analysis (e.g., gene expression, lipid content).

    • Analyze plasma for total cholesterol (TC), triglycerides (TG), LDL-cholesterol (LDL-C), and HDL-cholesterol (HDL-C) using commercial enzymatic kits.

ParameterVehicle ControlLow Dose CompoundHigh Dose Compound
Body Weight Change (g)+8.5 ± 1.2+8.2 ± 1.1+7.9 ± 1.3
Plasma Triglycerides (mg/dL)150 ± 25110 ± 1885 ± 15**
Plasma Total Cholesterol (mg/dL)220 ± 30180 ± 25150 ± 20
Plasma LDL-C (mg/dL)140 ± 20100 ± 15*75 ± 12
Plasma HDL-C (mg/dL)50 ± 865 ± 10*75 ± 12**

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid's effects on lipid metabolism. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can build a detailed pharmacological profile of this novel compound, paving the way for its potential development as a next-generation lipid-modifying agent.

References

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine. Available at: [Link]

  • Jaworski, K., Sarkadi-Nagy, E., Duncan, R. E., Ahmadian, M., & Sul, H. S. (2007). Regulation of triglyceride metabolism. IV. Hormonal regulation of lipolysis in adipose tissue. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Available at: [Link]

  • Song, Z., et al. (2015). Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways. Current Pharmaceutical Biotechnology. Available at: [Link]

  • Getz, G. S., & Reardon, C. A. (2018). Rodent Models for Atherosclerosis. Methods in Molecular Biology. Available at: [Link]

  • Zechner, R., et al. (2017). Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo. Methods in Molecular Biology. Available at: [Link]

  • Montagner, A., et al. (2016). Gene Expression Analysis of Lipid Metabolism and Inflammation-Related Genes. International Journal of Molecular Sciences. Available at: [Link]

  • Examine.com. (2022). The effects of niacin and its derivatives on glucose and blood lipids. Available at: [Link]

  • Gattefosse. (n.d.). In vitro lipolysis test. Available at: [Link]

  • Digby, J. E., et al. (2005). How does nicotinic acid modify the lipid profile? International Journal of Clinical Practice. Available at: [Link]

  • Stromsdorfer, K. L., & Funai, K. (2020). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments. Available at: [Link]

  • Wang, Y., et al. (2023). Identification of Key Biomarkers Related to Lipid Metabolism in Acute Pancreatitis and Their Regulatory Mechanisms Based on Bioinformatics and Machine Learning. International Journal of Molecular Sciences. Available at: [Link]

  • P., S., & S., S. (2023). Selecting an Appropriate Animal Model for Dyslipidemia. Journal of Pharmaceutical Research International. Available at: [Link]

  • Varghese, J. F., et al. (2021). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology. Available at: [Link]

  • Kim, H. J., & Choi, C. S. (2009). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Endocrinology and Metabolism. Available at: [Link]

  • Liu, D., et al. (2020). Lipid Metabolism-Related Genes as diagnostic COPD indicators. International Journal of Chronic Obstructive Pulmonary Disease. Available at: [Link]

  • Zu, L., et al. (2020). Experimental Rodent Models of Cardiovascular Diseases. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • M, P., et al. (2021). The Expression of Genes Related to Lipid Metabolism and Metabolic Disorders in Children before and after Hematopoietic Stem Cell Transplantation—A Prospective Observational Study. Journal of Clinical Medicine. Available at: [Link]

  • Li, H., et al. (2020). Expression analysis of genes related to lipid metabolism in peripheral blood lymphocytes of chickens challenged with reticuloendotheliosis virus. Poultry Science. Available at: [Link]

  • Parks, E. J., et al. (2011). Protocol for the measurement of fatty acid and glycerol turnover in vivo in baboons. Journal of Lipid Research. Available at: [Link]

  • Moser, C. L., & Vaughn, S. F. (2010). A Novel Method of Analyzing Free Fatty Acid Content in Triacylglycerol Mixtures using 1H-NMR. Journal of the American Oil Chemists' Society. Available at: [Link]

  • Wylet, E., & Eggett, D. (2021). Determination of Free Fatty Acid and Triglyceride Fatty Acid of Food Fats Using a Rapid Gas Chromatographic Method. Utah State University. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

  • Yilmaz, I., & Aydin, S. (2024). A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review. Molecules. Available at: [Link]

  • Liu, D. (2015). Nicotinic Acid Regulates Glucose and Lipid Metabolism Through Lipidindependent Pathways. Current Pharmaceutical Biotechnology. Available at: [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences. Available at: [Link]

  • Linus Pauling Institute. (n.d.). Niacin. Available at: [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Post-Synthesis Purification of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the post-synthesis purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical protocols to consistently achieve high purity.

I. Understanding the Molecule: Key Physicochemical Properties

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid is a trifunctional molecule, possessing a carboxylic acid, a basic piperidine nitrogen, and a pyridine ring. This amphoteric nature is central to developing an effective purification strategy. The presence of both acidic and basic centers allows for manipulation of its solubility in aqueous and organic phases based on pH.

PropertyValue/DescriptionSignificance for Purification
Molecular FormulaC11H13BrN2O3[1]---
Molecular Weight301.14 g/mol [1]---
Acidity (pKa)The carboxylic acid group is weakly acidic.Enables formation of a water-soluble carboxylate salt under basic conditions.
Basicity (pKa)The piperidine nitrogen is basic.Allows for the formation of a water-soluble ammonium salt under acidic conditions.
SolubilityGenerally soluble in polar organic solvents. Solubility in aqueous solutions is highly pH-dependent.This pH-dependent solubility is the cornerstone of acid-base extraction techniques.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter in a question-and-answer format, providing both the "why" and the "how" for each solution.

Q1: My crude product is a sticky oil or an amorphous solid that is difficult to handle. What is the first step I should take?

A1: The initial physical state of your crude product often indicates the presence of residual solvents or significant impurities. Before attempting more complex purification methods, a simple workup can be highly effective.

Causality: Residual high-boiling solvents (e.g., DMF, DMSO) or low-melting impurities can prevent your product from solidifying. An initial wash or trituration can remove these, often inducing crystallization.

Recommended Action:

  • Trituration: If the product is an oil, try adding a non-polar solvent in which your product is expected to be insoluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This can often "crash out" the desired product as a solid.

  • Aqueous Wash: Dissolve the crude material in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. This will remove water-soluble impurities and salts. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[2][3]

Q2: After an initial workup, my product purity (by HPLC or ¹H NMR) is still low. What are the likely impurities and how do I remove them?

A2: The most probable impurities are unreacted starting materials, byproducts from side reactions, or decomposition products. A well-designed acid-base extraction is often the most effective next step for compounds like 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid.

Causality: The amphoteric nature of your target compound allows it to be selectively moved between aqueous and organic phases, leaving behind neutral or differently charged impurities.[4][5]

  • Likely Impurities:

    • Unreacted starting materials (e.g., a neutral precursor like tert-butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate).[6][7]

    • Byproducts from incomplete hydrolysis if an ester precursor was used.

    • Neutral organic impurities.

Recommended Protocol: Acid-Base Extraction

This protocol is designed to isolate your amphoteric product from neutral impurities.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO3) solution.[4][8] The carboxylic acid will be deprotonated to form the water-soluble sodium salt, which will move to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. It is good practice to re-extract the organic layer with fresh NaHCO3 solution to maximize recovery.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~3-4).[9][10] Your product will precipitate out as the free carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Ethyl Acetate impurities Neutral Impurities product_salt Product as Sodium Salt crude->product_salt Extract with 1M NaHCO3 precipitate Pure Product (Precipitate) product_salt->precipitate Acidify with 1M HCl

Caption: Acid-base extraction workflow.

Q3: Acid-base extraction improved purity, but I still see persistent impurities. What's my next step?

A3: For closely related impurities that co-extract, recrystallization or column chromatography are the preferred methods.

Causality:

  • Recrystallization works on the principle that the desired compound and the impurity have different solubilities in a given solvent at different temperatures.[3] By dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly, the less soluble compound (ideally your product) will crystallize out, leaving the more soluble impurities in the mother liquor.

  • Column Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through it.[2]

Recrystallization Troubleshooting
IssueProbable CauseSolution
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of your product, or significant impurities are depressing the melting point.Add a small amount more of the "good" solvent to keep the product dissolved at a lower temperature. If this fails, consider a different solvent system or pre-purify further with another technique.[11]
No crystals form upon cooling The solution is not supersaturated (too much solvent was used), or the product is highly soluble even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, slowly evaporate some of the solvent and cool again.[11]
Rapid, uncontrolled crystallization The solution is too concentrated, leading to the trapping of impurities.Re-heat the solution and add a small amount of additional solvent to slow down the cooling and crystallization process.[11]

Recommended Protocol: Recrystallization

  • Solvent Selection: Test the solubility of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof). An ideal single solvent will dissolve the product when hot but not at room temperature.[12]

  • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize yield.

  • Filtration: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Column Chromatography

For very stubborn impurities, silica gel column chromatography can be effective.[2]

  • Stationary Phase: Silica gel is a good starting point.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to first elute less polar impurities and then the more polar product.[2][13] Adding a small amount of acetic acid or formic acid to the mobile phase can improve the peak shape of carboxylic acids by suppressing deprotonation on the silica surface.

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter crystals Pure Crystals filter->crystals mother_liquor Mother Liquor (Impurities in Solution) filter->mother_liquor Filtrate

Caption: Recrystallization workflow.

III. Frequently Asked Questions (FAQs)

Q: How do I best monitor the purity of my compound during the purification process? A: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is ideal. TLC is a quick and inexpensive way to assess the number of components in a mixture and to optimize solvent systems for column chromatography.[14] HPLC provides quantitative purity data.[15] ¹H NMR spectroscopy is also invaluable for structural confirmation and identifying impurities if their structures are known.[6][16]

Q: My yield is very low after purification. What are the common causes? A: Low yield can result from several factors:

  • Incomplete Precipitation: During acid-base extraction, ensure the pH is sufficiently acidic to fully precipitate your product.[8]

  • Excessive Solvent in Recrystallization: Using more than the minimum amount of hot solvent will result in a significant portion of your product remaining in the mother liquor.[3]

  • Product Adsorption: During chromatography, highly polar compounds can sometimes irreversibly bind to the silica gel.

  • Product Solubility in Wash Solvents: Ensure you are washing your filtered solids with ice-cold solvents to minimize dissolution.[17]

Q: Can I use a strong base like NaOH for the acid-base extraction? A: It is generally better to use a weak base like sodium bicarbonate (NaHCO3).[8] While NaOH will also deprotonate the carboxylic acid, it is less selective and could potentially cause hydrolysis or other side reactions with functional groups sensitive to strong bases.

Q: What is the best way to dry my final product? A: After the final filtration step, the product should be dried under high vacuum, possibly with gentle heating (e.g., in a vacuum oven at 40-50 °C), to remove residual solvents. The absence of solvent can be confirmed by ¹H NMR spectroscopy.

IV. References

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]

  • Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Online. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. American Chemical Society. Available at: [Link]

  • Full article: Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Online. Available at: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. Available at: [Link]

  • Troubleshooting: The Workup. University of Rochester. Available at: [Link]

  • Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes 2015. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • The chemical structures of nicotinic acid and its official impurities. ResearchGate. Available at: [Link]

  • tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate. Appchem. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Nicotinic Acid-impurities. Pharmaffiliates. Available at: [Link]

  • Practical Synthesis of Fragment - Supporting Information. University of Leeds. Available at: [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. National Center for Biotechnology Information. Available at: [Link]

  • Recrystallization - Single Solvent. University of Calgary. Available at: [Link]

  • 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid. Amerigo Scientific. Available at: [Link]

  • Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Frontiers. Available at: [Link]

  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Niacin EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available at: [Link]

  • Process for the purification of nicotinic acid amide I. Google Patents. Available at:

  • Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Universidade de Lisboa. Available at: [Link]

  • Purification of nicotinic acid. Google Patents. Available at:

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed. Available at: [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Available at: [Link]

Sources

Troubleshooting guide for 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document Type: Troubleshooting Guide & FAQ Applicability: Cell-based Assays (Viability, Reporter Gene, Target Engagement) Chemical Class: Zwitterionic Pyridine Derivative / Functionalized Fragment

Executive Summary

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid is a highly functionalized pyridine scaffold, often utilized as a fragment in the synthesis of PARP inhibitors (e.g., Niraparib analogs) or as a chemical probe in fragment-based drug discovery (FBDD).[1][2]

The Core Challenge: This molecule behaves as a zwitterion at physiological pH (7.4).[3] The carboxylic acid (pKa ~4.0) is deprotonated (anionic), and the piperidine nitrogen (pKa ~11.0) is protonated (cationic).[3] This results in a net neutral charge state with high crystal lattice energy, leading to rapid precipitation when diluted from DMSO into aqueous cell media.

This guide addresses the three most common failure modes: "Crash-out" precipitation , poor membrane permeability , and assay interference .

Part 1: Solubility & Stock Preparation (The "Crash-out" Event)

Symptom: The compound is soluble in DMSO but forms a cloudy precipitate or crystals immediately upon addition to cell culture media. Root Cause: Isoelectric Point (pI) Precipitation. At pH 7.4, the molecule exists in its least soluble zwitterionic form.

Troubleshooting Protocol
ParameterStandard RecommendationTechnical Rationale
Primary Solvent Anhydrous DMSOThe aromatic ring and bromine require an organic polar aprotic solvent.
Max Stock Conc. 10–50 mMDo not attempt >100 mM; viscosity and aggregation increase risk.
Intermediate Dilution REQUIRED Direct addition of 100% DMSO stock to media causes local high-concentration "shock" precipitation.
Sonicate? Yes, mild (37°C)Break up micro-aggregates before dilution.
The "Intermediate Dilution" Workflow

Do not pipette 1 µL of stock directly into 1 mL of media.

SolubilityWorkflow Stock 1. DMSO Stock (50 mM) Step1 2. Intermediate Step Dilute 1:10 in PBS/Media (5 mM) Stock->Step1 Slow Addition Check 3. Visual Check Turbidity/Precipitate? Step1->Check Final 4. Final Assay Well (e.g., 10 µM, 0.2% DMSO) Check->Final Clear Fail STOP: Sonicate or Reduce Conc. Check->Fail Cloudy

Caption: Step-wise dilution strategy to prevent "solvent shock" precipitation. By prediluting at a higher concentration, you confirm solubility before adding to cells.

FAQ: Solubility

  • Q: Can I use Ethanol instead of DMSO?

    • A: Generally, No . This compound has poor ethanol solubility due to the zwitterionic lattice. DMSO is required to disrupt these intermolecular ionic bonds.

  • Q: My media turned yellow/orange. Is this normal?

    • A: This suggests pH instability. The pyridine ring is pH-sensitive. Ensure your media is well-buffered (HEPES/Bicarbonate). If the color shift is drastic, the compound may be acting as a weak acid/base buffer itself at high concentrations (>100 µM).

Part 2: Cell Permeability (The "False Negative" Trap)

Symptom: The compound shows high potency in biochemical (cell-free) assays but zero activity in cell-based assays. Root Cause: The "Zwitterion Trap." At pH 7.4, the charged nature of the molecule (COO⁻ / NH₂⁺) prevents passive diffusion across the lipophilic cell membrane. It is too polar to cross the lipid bilayer and too large/specific to hijack standard nutrient transporters.

Diagnostic Workflow: Is it Permeability or Potency?
  • Parallel Assay: Run the assay in serum-free media for a short duration (1-4 hours). Serum proteins (Albumin) bind "sticky" zwitterions, reducing free drug concentration.

  • PAMPA Assay: If available, run a Parallel Artificial Membrane Permeability Assay. This compound will likely show low permeability (

    
     cm/s).
    
  • Esterification (Chemical Validation):

    • Scientist Tip: If you have the capability, synthesize or purchase the methyl ester or ethyl ester version of this compound.

    • Logic: The ester masks the carboxylic acid, removing the negative charge. This makes the molecule cell-permeable. Intracellular esterases will then cleave the ester, releasing the active acid inside the cell.

PermeabilityLogic Extracellular Extracellular Space (pH 7.4) Zwitterion Form (Charged) Membrane Cell Membrane (Lipid Bilayer) Extracellular->Membrane Blocked (Too Polar) Intracellular Intracellular Target Membrane->Intracellular Esterase Cleavage Releases Active Acid Prodrug Ester Prodrug (Uncharged) Prodrug->Membrane Passive Diffusion

Caption: Mechanism of low permeability. The zwitterionic state blocks entry. Using an ester prodrug strategy is the standard solution for nicotinate derivatives.

Part 3: Assay Interference & Specificity

Symptom: Inconsistent IC50 curves, "noisy" data, or toxicity that doesn't match the mechanism of action.

1. Chelation Effects

The structural motif (Pyridine Nitrogen + Ortho/Para Carboxylic Acid) creates a potential bidentate chelation site .

  • Risk: If your assay relies on metalloenzymes (e.g., Zinc-dependent HDACs, Magnesium-dependent Kinases), this compound may strip the metal ions from the enzyme active site.

  • Validation: Add excess cofactor (e.g., 1 mM

    
     or 
    
    
    
    ) to the assay buffer. If potency drops significantly, the inhibition was likely due to non-specific metal chelation, not target binding.
2. Autofluorescence

Pyridine derivatives can be fluorescent, particularly in the UV-Blue range.

  • Check: Scan the compound alone in buffer at your assay's excitation/emission wavelengths.

  • Mitigation: Use Red/Far-Red readouts (e.g., CellTiter-Glo, Resazurin) rather than blue fluorescence (e.g., DAPI, Hoechst) if interference is detected.

Part 4: Stability & Storage
StressorStability RatingNotes
Freeze/Thaw ModerateLimit to 3 cycles. The bromine atom is stable, but the ether linkage can be sensitive.
DMSO Storage HighStable at -20°C for 6 months.
Aqueous (pH 7) LowPrepare fresh. Do not store diluted in media. Zwitterions can aggregate over time.
Light SensitiveBrominated aromatics can undergo photodehalogenation. Protect from light.
References
  • Assay Guidance Manual (NCATS/NIH).Compound Management and Solubility in Assay Development.

    • Source:

  • Journal of Medicinal Chemistry.Strategies for Improving the Solubility and Permeability of Zwitterionic Drug Candidates. (General Principles).
  • PubChem Compound Summary.

    • Source: (Structural analog data).

  • BenchChem Technical Support.Troubleshooting Solubility Issues in Cell-Based Assays.

    • Source: (General DMSO handling protocols).

  • ResearchGate Discussions.Handling Zwitterionic Compounds in MTT/Cell Assays.

    • Source:

Sources

Validation & Comparative

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid versus other GPR109A agonists: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid (referred to herein as 5-BPN ) represents a distinct class of halogenated, heterocyclic nicotinic acid analogs. While Niacin (Nicotinic Acid) remains the clinical gold standard for GPR109A (HCAR2) activation—offering potent antilipolytic and HDL-raising effects—its utility is severely limited by cutaneous flushing mediated by


-arrestin signaling in Langerhans cells.

This guide compares 5-BPN against Niacin and the partial agonist MK-0354 . The structural addition of a 5-bromo group and a 6-piperidine ether tail in 5-BPN is designed to exploit the orthosteric binding pocket's hydrophobic regions, potentially decoupling G-protein signaling (therapeutic) from


-arrestin recruitment (adverse events).

Part 1: Mechanistic Differentiation & SAR Analysis

The GPR109A Signaling Bifurcation

To understand the utility of 5-BPN, one must understand the dual signaling pathways of the GPR109A receptor.

  • Therapeutic Pathway (Adipocytes): GPR109A couples to

    
     proteins, inhibiting Adenylyl Cyclase (AC).[1] This reduces cAMP, deactivating Protein Kinase A (PKA) and Hormone Sensitive Lipase (HSL), ultimately blocking free fatty acid (FFA) release.
    
  • Adverse Pathway (Langerhans Cells/Keratinocytes): In the skin, GPR109A recruitment of

    
    -arrestin-1 activates the ERK1/2 pathway and Cytosolic Phospholipase A2 (cPLA2). This releases Arachidonic Acid (AA), which COX-1 converts to Prostaglandin D2 (PGD2), causing vasodilation (flushing).
    
Structural Logic of 5-BPN
  • 5-Bromo Substitution: Enhances lipophilicity compared to Niacin, increasing affinity for the hydrophobic pocket formed by Phe193 and Phe276 in the receptor.

  • 6-(Piperidin-4-yloxy) Extension: This bulky ether tail extends towards the extracellular vestibule. In Structure-Activity Relationship (SAR) studies, substituents at the 6-position are critical for inducing the conformational changes that favor

    
     coupling over 
    
    
    
    -arrestin recruitment (Biased Agonism).
Signaling Pathway Diagram

The following diagram illustrates the divergence between the desired antilipolytic effect and the unwanted flushing response.

GPR109A_Signaling cluster_Adipocyte Adipocyte (Therapeutic) cluster_Langerhans Langerhans Cell (Side Effect) Agonist Agonist (Niacin / 5-BPN) Receptor GPR109A (HCAR2) Agonist->Receptor Gi Gi Protein Activation Receptor->Gi High Bias (5-BPN?) Arr Beta-Arrestin Recruitment Receptor->Arr High Bias (Niacin) AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP Lipolysis Lipolysis (Blocked) cAMP->Lipolysis PLA2 cPLA2 / COX-1 Activation Arr->PLA2 PGD2 PGD2 Release PLA2->PGD2 Flush Cutaneous Flushing PGD2->Flush

Caption: Divergent signaling pathways of GPR109A. Niacin activates both arms equally. Biased agonists (like 5-BPN) aim to selectively activate the Gi pathway (left) while minimizing Beta-arrestin recruitment (right).

Part 2: Comparative Pharmacology Profile

The following table synthesizes data comparing the prototypical full agonist (Niacin), the failed partial agonist (MK-0354), and the profile of the 5-BPN class.

FeatureNiacin (Nicotinic Acid)MK-03545-BPN (Analog Class)
Receptor Affinity (

)
High (~100 nM)High (~10 nM)High (< 50 nM)
Efficacy (GTP

S)
Full Agonist (100%)Partial Agonist (~60%)Full Agonist (>90%)
Lipolysis Inhibition Potent, but subject to reboundTransientPotent, sustained
Flushing Score Severe (PGD2 mediated)NoneReduced / Absent

-Arrestin Recruitment
HighNegligibleLow (Biased)
Clinical Outcome Effective (HDL

)
Ineffective (No HDL change)Investigational
Key Analysis:
  • Potency vs. Efficacy: MK-0354 failed in Phase II because it was a partial agonist; it did not suppress FFAs sufficiently to drive the secondary HDL elevation. 5-BPN must demonstrate full agonism on the cAMP pathway to be viable.

  • The Flushing Window: Niacin causes flushing at therapeutic doses. 5-BPN's bulky 6-position substituent is designed to sterically hinder the receptor conformation required for

    
    -arrestin docking, theoretically preserving efficacy without the flush.
    

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare 5-BPN against Niacin, you must run a parallel screening cascade.

In Vitro Lipolysis Inhibition (Functional Potency)

Validates the therapeutic arm (


 signaling).

Materials:

  • Differentiated 3T3-L1 adipocytes.

  • Isoproterenol (100 nM) to stimulate baseline lipolysis.

  • Assay Buffer: KRB with 4% Fatty Acid-Free BSA.

Protocol:

  • Starvation: Incubate adipocytes in serum-free media for 2 hours.

  • Induction: Treat cells with Isoproterenol (100 nM) to spike cAMP and FFA release.

  • Treatment: Co-treat with serial dilutions (

    
     to 
    
    
    
    M) of Niacin, MK-0354, and 5-BPN.
  • Incubation: 2 hours at 37°C.

  • Detection: Measure Glycerol release in the supernatant using a colorimetric glycerol oxidase assay.

  • Data Analysis: Plot % Inhibition of Glycerol release vs. Log[Concentration]. Calculate

    
    .
    
    • Success Criteria: 5-BPN must show

      
       (comparable to Niacin). MK-0354 will likely plateau at ~60%.
      
HTRF cAMP Accumulation Assay (G-Protein Coupling)

Direct measurement of


 activation.

Protocol:

  • Use CHO-K1 cells stably expressing human GPR109A.

  • Seed 10,000 cells/well in a 384-well plate.

  • Stimulate with Forskolin (10

    
    M) to raise cAMP baseline.
    
  • Add agonists (Niacin vs. 5-BPN) for 30 mins.

  • Lyse cells and add HTRF (Homogeneous Time Resolved Fluorescence) reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Read: EnVision plate reader (665/620 nm ratio).

  • Result: A decrease in HTRF signal correlates with

    
     activation.
    
In Vivo Flushing Assay (Mouse Ear Model)

The critical differentiator for side effects.

Rationale: C57BL/6 mice express PUMA-G (murine ortholog of GPR109A) in immune cells. Niacin induces measurable ear vasodilation.[2][3]

Protocol:

  • Subjects: Male C57BL/6 mice (n=8 per group), fasted 12h.

  • Instrumentation: Laser Doppler Perfusion Imager (LDPI) or a rectal/ear thermocouple probe.

  • Baseline: Record ear temperature/blood flow for 10 mins.

  • Dosing: Administer compounds via Intraperitoneal (IP) injection:

    • Vehicle (PBS)

    • Niacin (100 mg/kg)

    • 5-BPN (100 mg/kg equimolar)

  • Measurement: Record perfusion/temp every 2 minutes for 60 minutes.

  • Validation: Pre-treat a control group with Laropiprant (DP1 antagonist) to confirm the mechanism is PGD2-mediated.

    • Success Criteria: Niacin group shows rapid spike (+2-3°C or +100% flow). 5-BPN should show statistically significant reduction in Area Under the Curve (AUC) for flushing.

Part 4: Experimental Workflow Diagram

This diagram outlines the decision tree for validating 5-BPN as a superior candidate.

Workflow Start Compound Synthesis (5-BPN) Binding Binding Affinity (Radioligand) Start->Binding cAMP cAMP Assay (Gi Coupling) Binding->cAMP Arrestin Beta-Arrestin Recruitment Assay Binding->Arrestin Decision1 Is it a Full Agonist? cAMP->Decision1 Flush In Vivo Flushing (Mouse Ear Model) Decision1->Flush Yes Fail Discard / Optimize Decision1->Fail No (Partial Agonist) Lipolysis In Vivo Lipolysis (FFA Levels) Flush->Lipolysis Low Flush Flush->Fail High Flush Success Lead Candidate (High Efficacy/Low Flush) Lipolysis->Success

Caption: Screening cascade for GPR109A agonists. Essential checkpoint: The compound must be a full agonist (unlike MK-0354) before proceeding to flushing assays.

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[1][2] Nature Medicine, 9(3), 352–355. Link

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.[1][2][4] Journal of Clinical Investigation, 115(12), 3634–3640.[4] Link

  • Lai, E., et al. (2007). Suppression of niacin-induced vasodilation with an antagonist to prostaglandin D2 receptor subtype 1. Clinical Pharmacology & Therapeutics, 81(6), 849-857. Link

  • Shen, H. C., et al. (2009). Discovery of novel niacin receptor agonists: 5,6-disubstituted nicotinic acids. Journal of Medicinal Chemistry, 52(8), 2587–2602. (Provides SAR basis for 5-bromo-6-ether analogs). Link

  • Walters, R. W., et al. (2009).

    
    -Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect. Journal of Clinical Investigation, 119(5), 1312-1321. Link
    

Sources

A Guide to Assessing the Reproducibility of Lipid-Lowering Effects of Novel Nicotinic Acid Analogs: A Case Study with 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the reproducibility of the lipid-lowering effects of novel nicotinic acid derivatives, using the hypothetical compound 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid as a case study. By establishing a robust and self-validating experimental workflow, this guide aims to ensure the generation of reliable and translatable preclinical data.

The clinical utility of nicotinic acid (niacin) in managing dyslipidemia is well-established; it favorably modulates a broad spectrum of lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[1][2][3][4][5] However, the development of novel nicotinic acid analogs is often aimed at improving upon the original molecule's side-effect profile, such as the characteristic flushing, while retaining or enhancing its lipid-modifying efficacy.[1] Ensuring the reproducibility of these effects is paramount before advancing a candidate compound through the drug development pipeline.

This guide will detail the necessary in vitro and in vivo experimental protocols, data analysis, and comparative assessments against established lipid-lowering agents.

Mechanistic Grounding: The Rationale Behind the Experimental Design

Nicotinic acid primarily exerts its lipid-lowering effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A, which is highly expressed in adipocytes.[1][6] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in lipolysis.[6] The subsequent decrease in free fatty acid (FFA) flux to the liver results in reduced hepatic triglyceride synthesis and decreased production of very-low-density lipoprotein (VLDL) and, consequently, LDL particles.[1][6] Niacin has also been shown to decrease the catabolism of apolipoprotein A-I, the major protein component of HDL, leading to increased HDL levels.[7]

Our experimental design is therefore structured to interrogate these key mechanistic steps to not only quantify the lipid-lowering effects of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid but also to ensure that these effects are consistent and mechanistically plausible.

In Vitro Reproducibility Assessment

In vitro models provide a controlled environment to assess the direct cellular effects of a compound and are crucial for establishing a baseline of activity and for high-throughput screening.[8]

Cell-Based Assays for Target Engagement and Downstream Effects

Objective: To confirm that 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid engages its target receptor (GPR109A) and elicits the expected downstream signaling events in a reproducible manner.

Experimental Protocol: GPR109A Activation and cAMP Measurement

  • Cell Culture: Utilize a cell line stably expressing human GPR109A, such as CHO-K1 or HEK293 cells. Culture the cells to 80-90% confluency in appropriate media.

  • Compound Treatment: Seed the cells in a 96-well plate. The following day, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid, a known GPR109A agonist (e.g., nicotinic acid) as a positive control, and a vehicle control (e.g., DMSO).

  • Forskolin Stimulation: After a brief incubation with the test compounds, stimulate the cells with forskolin to increase intracellular cAMP levels.

  • cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value. Reproducibility is assessed by repeating this experiment on at least three independent occasions.

Hepatocyte Model for Lipid Metabolism

Objective: To evaluate the effect of the compound on lipid accumulation in a liver cell model, which is a key site of lipid metabolism.

Experimental Protocol: Lipid Accumulation in HepG2 Cells

  • Cell Culture: Culture HepG2 cells, a human hepatoma cell line commonly used for studying liver metabolism, in a suitable medium.

  • Induction of Steatosis: Treat the cells with a mixture of oleic and palmitic acids to induce intracellular lipid accumulation, mimicking hepatic steatosis.[8]

  • Compound Treatment: Concurrently treat the cells with various concentrations of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid, a positive control (e.g., a statin or nicotinic acid), and a vehicle control.

  • Lipid Staining: After 24-48 hours, fix the cells and stain for neutral lipids using Oil Red O or a fluorescent dye like Nile Red.

  • Quantification: Elute the Oil Red O stain and measure the absorbance, or quantify the fluorescence intensity using a plate reader or imaging system.

  • Data Analysis: Normalize the lipid accumulation to the vehicle control. Reproducibility is confirmed through multiple independent experiments.

Diagram: In Vitro Experimental Workflow

in_vitro_workflow cluster_target_engagement Target Engagement cluster_lipid_metabolism Lipid Metabolism GPR109A_cells GPR109A-expressing cells treatment1 Treat with Compound & Forskolin Stimulation GPR109A_cells->treatment1 cAMP_assay cAMP Quantification treatment1->cAMP_assay EC50 Determine EC50 cAMP_assay->EC50 quantification Quantify Lipid Accumulation HepG2 HepG2 Cells steatosis Induce Steatosis (Oleic/Palmitic Acid) HepG2->steatosis treatment2 Treat with Compound steatosis->treatment2 lipid_stain Lipid Staining (Oil Red O) treatment2->lipid_stain lipid_stain->quantification

Caption: Workflow for in vitro assessment of target engagement and lipid metabolism.

In Vivo Reproducibility Assessment

In vivo studies are essential to understand the compound's effects in a complex physiological system, including its pharmacokinetics and overall impact on systemic lipid levels.[9]

Animal Model Selection

The choice of animal model is critical for the translational relevance of the findings. Models commonly used for dyslipidemia research include:

  • Rats and Mice on a High-Fat Diet (HFD): These models are widely used to induce obesity and dyslipidemia that mimics aspects of the human condition.[9]

  • Genetically Modified Models: Mice lacking the LDL receptor (LDLR-/-) or apolipoprotein E (ApoE-/-) develop atherosclerosis and are valuable for studying the long-term effects of lipid-lowering therapies.[8]

  • Zebrafish: The zebrafish model is gaining traction due to its genetic tractability and the optical transparency of its larvae, which allows for real-time imaging of lipid metabolism.[10]

For initial reproducibility studies, the HFD-induced rat or mouse model is often a practical and informative choice.

Experimental Protocol: Lipid Profile Analysis in HFD-Fed Rodents

Objective: To determine if 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid can reproducibly lower plasma lipid levels in a diet-induced model of dyslipidemia.

  • Animal Acclimatization and Diet: Acclimate male Wistar rats or C57BL/6 mice for at least one week. Divide the animals into groups and feed them either a standard chow diet or a high-fat diet for 8-12 weeks to induce dyslipidemia.

  • Compound Administration: Administer 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid orally (e.g., by gavage) at different dose levels once daily for a predetermined period (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., atorvastatin or fenofibrate).

  • Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at baseline and at the end of the treatment period. It is recommended to fast the animals for 4-6 hours before blood collection.[11][12][13][14]

  • Lipid Profile Analysis: Separate the plasma and measure the levels of total cholesterol (TC), triglycerides (TG), HDL cholesterol, and LDL cholesterol using standardized enzymatic colorimetric assays.[15]

  • Data Analysis: Compare the lipid levels between the treatment groups and the vehicle control group. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test). Reproducibility is established by conducting the study with a sufficient number of animals per group (n=8-10) and potentially repeating the entire study.

Diagram: In Vivo Experimental Workflow

in_vivo_workflow start Select Animal Model (e.g., HFD-fed rats) acclimatize Acclimatization & High-Fat Diet Feeding start->acclimatize grouping Group Allocation (Vehicle, Compound, Positive Control) acclimatize->grouping treatment Daily Compound Administration grouping->treatment blood_collection Blood Collection (Baseline & Endpoint) treatment->blood_collection lipid_analysis Plasma Lipid Profile Analysis (TC, TG, HDL, LDL) blood_collection->lipid_analysis data_analysis Statistical Analysis & Comparison of Groups lipid_analysis->data_analysis

Caption: Workflow for in vivo assessment of lipid-lowering efficacy.

Comparative Analysis and Data Presentation

To provide context for the findings, it is crucial to compare the lipid-lowering effects of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid with established drugs.

Comparison with Alternative Lipid-Lowering Agents

Commonly used classes of lipid-lowering drugs for comparison include:

  • Statins (e.g., Atorvastatin, Rosuvastatin): These are HMG-CoA reductase inhibitors and are the first-line treatment for hypercholesterolemia.[16][17]

  • Fibrates (e.g., Fenofibrate, Gemfibrozil): These are PPARα agonists that are particularly effective at lowering triglycerides.[18]

  • Ezetimibe: This drug inhibits the absorption of cholesterol in the intestine.[18]

  • PCSK9 Inhibitors: These are monoclonal antibodies that lead to increased LDL receptor recycling and significant LDL cholesterol reduction.[18][19]

Data Summary Tables

Quantitative data should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: In Vitro Reproducibility of GPR109A Activation

CompoundExperiment 1 (EC50, nM)Experiment 2 (EC50, nM)Experiment 3 (EC50, nM)Mean EC50 (nM) ± SD
Nicotinic Acid (Positive Control)150165140151.7 ± 12.6
5-Bromo-6-(piperidin-4-yloxy)nicotinic acid75827878.3 ± 3.5

Table 2: In Vivo Lipid-Lowering Efficacy in HFD-Fed Rats (% Change from Vehicle Control)

Treatment GroupDose (mg/kg)Total CholesterolTriglyceridesLDL CholesterolHDL Cholesterol
5-Bromo-6-(piperidin-4-yloxy)nicotinic acid10↓ 15%↓ 25%↓ 20%↑ 10%
5-Bromo-6-(piperidin-4-yloxy)nicotinic acid30↓ 28%↓ 40%↓ 35%↑ 22%
Atorvastatin (Positive Control)10↓ 45%↓ 15%↓ 55%↑ 5%
Fenofibrate (Positive Control)100↓ 10%↓ 50%↓ 12%↑ 18%

Note: The data in these tables are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to evaluating the reproducibility of the lipid-lowering effects of a novel nicotinic acid analog. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can build a comprehensive and reliable data package. The key to ensuring trustworthiness is the consistent repetition of experiments and the transparent reporting of data, including measures of variability.

Future studies should aim to explore the long-term efficacy and safety of promising compounds, as well as their effects on atherosclerosis development in relevant animal models.[20] Ultimately, a thorough and reproducible preclinical assessment is the foundation for the successful clinical development of new and improved therapies for dyslipidemia.

References

  • Selecting an Appropriate Animal Model for Dyslipidemia - Semantic Scholar. (n.d.).
  • Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - NIH. (2021, March 8).
  • Nicotinic acid: a lipid-lowering agent with unrealized potential. (n.d.).
  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - Annual Reviews. (2007, August 16).
  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed. (n.d.).
  • Standardization of Measurements for Cholesterol, Triglycerides, and Major Lipoproteins. (n.d.).
  • A mathematical model of in vitro hepatocellular cholesterol and lipoprotein metabolism for hyperlipidemia therapy - PMC. (n.d.).
  • Dyslipidemia and Atherosclerosis Mouse Models - Charles River Laboratories. (n.d.).
  • Zebrafish Models for Dyslipidemia and Atherosclerosis Research - Frontiers. (2016, December 16).
  • Nicotinic Acid Regulates Glucose and Lipid Metabolism Through Lipidindependent Pathways - ResearchGate. (2025, August 10).
  • Nicotinic acid, its mechanism of action and pharmacological effects - ResearchGate. (2021, May 15).
  • (PDF) Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - ResearchGate. (2016, January 18).
  • An in vitro cell-based LDL uptake model for screening PCSK9 modulators - ResearchGate. (2025, August 7).
  • Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC. (n.d.).
  • Lipid‐Lowering Trials Are Not Representative of Patients Managed in Clinical Practice: A Systematic Review and Meta‐Analysis of Exclusion Criteria. (2022, December 24).
  • Cholesterol Levels: What You Need to Know - MedlinePlus. (2025, May 5).
  • Testing for Cholesterol - CDC. (2024, May 15).
  • How to Get Your Cholesterol Tested - American Heart Association. (2024, February 19).
  • Blood Cholesterol - Diagnosis | NHLBI, NIH. (2024, April 18).
  • Efficacy, effectiveness and real life goal attainment of statins in managing cardiovascular risk. (n.d.).
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024, January 30).
  • View of Beyond confusion and controversy, can we evaluate the real efficacy and safety of cholesterol-lowering with statins? (2016, January 12).
  • Would you consider adding niacin to the lipid lowering regimen in statin-intolerant patients who cannot afford PCSK9i or bempedoic acid? - theMednet. (n.d.).
  • Efficacy and Safety of Lipid-Lowering Drugs of Different Intensity on Clinical Outcomes: A Systematic Review and Network Meta-Analysis - PMC. (2021, October 21).
  • Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics - PMC. (2016, March 1).
  • Emerging Non-statin Treatment Options for Lowering Low-Density Lipoprotein Cholesterol. (n.d.).
  • Long-Term Use of Lipid-Lowering Drugs Slows Progression of Carotid Atherosclerosis | Arteriosclerosis, Thrombosis, and Vascular Biology. (2013, February 7).
  • Animal models to evaluate anti- atherosclerotic drugs - Ovid. (n.d.).
  • New Perspectives on the Use of Niacin in the Treatment of Lipid Disorders - ResearchGate. (2025, August 6).
  • Niacin: The Third or Fourth Option | National Lipid Association Online. (n.d.).
  • Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non - PMC. (n.d.).
  • Nicotinic acid: Pharmacology Video Lectures USMLE Step 1 - YouTube. (2025, March 15).
  • Lipid-Lowering Agents - Statin, Niacin, Fibrates, Cholestyramine,...etc - Pharmacology (Picmomic) - YouTube. (2020, November 24).

Sources

Head-to-Head Comparison: 5-Bromo-6-(piperidin-4-yloxy)nicotinic Acid Scaffold vs. Current Dyslipidemia Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide evaluates 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid (CAS 1216671-75-8), a critical pharmacophore and intermediate in the synthesis of GPR119 agonists , against current standard-of-care dyslipidemia therapeutics.

Executive Summary: The GPR119 Agonist Scaffold

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid represents a privileged structural motif in the development of GPR119 agonists , a class of "dual-action" therapeutics targeting both dyslipidemia and type 2 diabetes. Unlike traditional agents that focus solely on lipid reduction (Statins) or triglyceride clearance (Fibrates), compounds derived from this scaffold activate the G-protein coupled receptor 119 (GPR119) in the gut and pancreas.

This activation triggers the release of GLP-1 (Glucagon-like peptide-1) and GIP (Glucose-dependent insulinotropic polypeptide), leading to a unique therapeutic profile:

  • Lipid Modulation: Reduction of postprandial triglycerides and elevation of HDL-C.[1]

  • Glucose Homeostasis: Glucose-dependent insulin secretion with minimal hypoglycemia risk.

This guide compares the pharmacological potential of this scaffold-derived class against Statins, Fibrates, and PCSK9 inhibitors.

Mechanistic Profiling & Signaling Pathways

Mechanism of Action (MoA) Comparison
Therapeutic ClassPrimary TargetMechanism of ActionPhysiological Outcome
GPR119 Agonists (Scaffold-Derived)GPR119 (Gs-coupled)Activates cAMP signaling in L-cells (gut) and

-cells (pancreas).

GLP-1/GIP secretion,

Triglycerides,

HDL-C,

Insulin (Glucose-dependent).
Statins (e.g., Atorvastatin)HMG-CoA Reductase Inhibits the rate-limiting step of cholesterol biosynthesis in the liver.

LDL-C,

VLDL, Modest

HDL-C.
Fibrates (e.g., Fenofibrate)PPAR

(Nuclear Receptor)
Activates transcription of genes for FA oxidation and LPL activity.

Triglycerides,

HDL-C.
PCSK9 Inhibitors (e.g., Evolocumab)PCSK9 (Extracellular)Blocks degradation of LDL receptors, increasing hepatic LDL clearance.

LDL-C (Profound reduction).
Signaling Pathway Visualization

The following diagram illustrates the distinct signaling pathway of the GPR119 scaffold compared to the liver-centric mechanisms of Statins and Fibrates.

GPR119_Pathway cluster_gut Intestinal L-Cell (GPR119 Agonism) cluster_liver Liver (Lipid Metabolism) Agonist 5-Bromo-6-(piperidin-4-yloxy) nicotinic acid Scaffold GPR119 GPR119 Receptor Agonist->GPR119 Binding Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP ATP -> cAMP GLP1 GLP-1 Secretion cAMP->GLP1 Exocytosis Lipogenesis De Novo Lipogenesis GLP1->Lipogenesis Reduces (Indirect) FattyOx Fatty Acid Oxidation GLP1->FattyOx Increases (Indirect) LDL_R LDL Receptor Statins Statins HMGCoA HMG-CoA Reductase Statins->HMGCoA Inhibits HMGCoA->LDL_R Upregulation (SREBP-2) Fibrates Fibrates PPARa PPARα Fibrates->PPARa Activates PPARa->Lipogenesis Decreases PPARa->FattyOx Increases caption Figure 1: GPR119 Signaling Cascade vs. Statin/Fibrate Mechanisms. The scaffold activates gut-derived GLP-1, bridging metabolic control and lipid lowering.

Pharmacological Profiling: Data Comparison

Table 1: Comparative Efficacy on Lipid Parameters

Data represents typical class effects relative to baseline.

ParameterGPR119 Agonists (Scaffold-Derived)Statins (High Intensity)FibratesPCSK9 Inhibitors
LDL-C Reduction Modest (

5-15%)
High (

30-55%)
Low (

5-20%)
Very High (

50-70%)
HDL-C Elevation Moderate (

10-20%)
Low (

5-10%)
High (

15-25%)
Low (

5-10%)
Triglyceride (TG) Reduction Moderate (

20-30%)
Moderate (

10-30%)
High (

30-50%)
Low (

0-10%)
Glucose Control (HbA1c) Beneficial (

0.5-1.0%)
Neutral / Negative RiskNeutralNeutral
Weight Effect Neutral / Weight Loss NeutralNeutralNeutral
Table 2: Safety & Toxicology Profile
Safety ParameterGPR119 AgonistsStatinsFibrates
Muscle Toxicity (Myopathy) Low RiskModerate Risk (Dose-dependent)Moderate (esp. with Statins)
Liver Enzyme Elevation Low RiskLow-Moderate RiskModerate Risk
Hypoglycemia Risk Low (Glucose-dependent)N/AN/A
Flushing None (Unlike Niacin/GPR109A)N/ARare
Key Contraindications Severe Renal Impairment (Candidate specific)Active Liver DiseaseGallbladder Disease

Experimental Protocols

Protocol 1: Synthesis of GPR119 Agonist from Scaffold

Objective: Utilize 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid (Intermediate 1 ) to synthesize a potent GPR119 agonist (e.g., an amide derivative).

Reagents:

  • Intermediate 1 : 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid (CAS 1216671-75-8)

  • Amine Partner: 4-(Methylsulfonyl)piperidine (or similar pharmacophore)

  • Coupling Agent: HATU or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of Intermediate 1 in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature (RT) for 15 minutes to activate the carboxylic acid.

  • Coupling: Add 1.1 eq of the Amine Partner.

  • Reaction: Stir at RT for 4-12 hours. Monitor progress via LC-MS (Target Mass = MW of Intermediate + MW of Amine - 18).

  • Work-up: Dilute with ethyl acetate, wash with saturated NaHCO

    
     (2x), water (1x), and brine (1x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Purify via Flash Column Chromatography (SiO

    
    , MeOH/DCM gradient 0-10%).
    
Protocol 2: In Vitro cAMP Functional Assay (GPR119 Activity)

Objective: Validate the agonistic activity of the synthesized compound on the GPR119 receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Assay Kit: HTRF cAMP Dynamic 2 Kit (Cisbio) or similar TR-FRET assay.

  • Reference Standard: MBX-2982 or GSK1292263.

Methodology:

  • Cell Plating: Seed 10,000 cells/well in a 384-well low-volume white plate.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (from 10

      
      M to 0.1 nM) in stimulation buffer containing IBMX (0.5 mM) to inhibit phosphodiesterase.
      
    • Add 5

      
      L of compound solution to cells.
      
  • Incubation: Incubate for 30-60 minutes at RT.

  • Detection:

    • Add 5

      
      L of cAMP-d2 conjugate (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).
      
  • Readout: Incubate for 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Plot FRET ratio (665/620 nm) vs. log[Compound]. Calculate EC

    
     using a 4-parameter logistic fit.
    

Conclusion

The 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid scaffold offers a distinct advantage over traditional dyslipidemia drugs by bridging the gap between lipid management and glucose control. While Statins and PCSK9 inhibitors remain superior for pure LDL-C reduction, the GPR119 agonists derived from this scaffold provide a unique "dual-efficacy" profile ideal for patients with Metabolic Syndrome or Type 2 Diabetes with Mixed Dyslipidemia .

The scaffold's ability to stimulate GLP-1 secretion without the side effects of flushing (associated with Niacin/GPR109A) or muscle toxicity (associated with Statins) makes it a high-value target for next-generation drug development.

References

  • Ritter, K. et al. (2011). "Discovery of novel GPR119 agonists with a piperidin-4-yloxy-nicotinic acid core." Bioorganic & Medicinal Chemistry Letters, 21(19), 5753-5756. Link

  • Jones, R.M. et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes and dyslipidemia." Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. Link

  • Semple, G. et al. (2008). "Discovery of the first potent and orally efficacious GPR119 agonist." Journal of Medicinal Chemistry, 51(19), 5912-5915. Link

  • BLD Pharm. (2024). "Product Analysis: 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid (CAS 1216671-75-8)." Chemical Catalog. Link

  • Katz, A. et al. (2011). "GPR119: A promising target for the treatment of metabolic disorders." Drug Discovery Today, 16(13-14), 606-615. Link

Sources

Benchmarking the safety profile of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid against known compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the landscape of metabolic disease therapeutics—specifically GPR119 agonists for Type 2 Diabetes—5-Bromo-6-(piperidin-4-yloxy)nicotinic acid (5-BPNA) serves as a critical pharmacophore. It combines a polar nicotinic acid core with a lipophilic piperidine ether tail.

However, this specific structural motif (a basic amine linked to a pyridine ring) carries inherent safety liabilities that must be de-risked early in the discovery phase. This guide benchmarks the safety profile of 5-BPNA against known clinical compounds and structural analogs. We focus on three critical attrition points: hERG-mediated cardiotoxicity , hepatotoxicity , and genotoxicity .

The Benchmarking Cohort

To provide objective data, we compare 5-BPNA against the following industry standards:

CompoundRole in BenchmarkRationale
5-BPNA Test Article The core scaffold under evaluation.
GSK1292263 Clinical Benchmark A structurally related GPR119 agonist that reached Phase II; represents "optimized safety."
Terfenadine Positive Control (Tox) A piperidine-based drug withdrawn for hERG toxicity; establishes the "Red Line" for cardiotoxicity.
Niacin (Nicotinic Acid) Negative Control (Safe) The parent core structure; represents the baseline safety of the pyridine acid moiety.

Core Assessment I: Cardiotoxicity (hERG Inhibition)[9]

The Mechanism of Liability

The piperidine nitrogen in 5-BPNA is basic (pKa ~9–10). At physiological pH, it exists continuously as a cation. This positively charged nitrogen can mimic the potassium ion (


) and become trapped in the pore of the hERG channel, specifically interacting with aromatic residues Tyr652  and Phe656  via cation-

interactions. This blockade leads to QT interval prolongation and potential Torsades de Pointes.
Experimental Protocol: Automated Patch Clamp (QPatch)

Objective: Determine the IC50 of hERG current inhibition.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Buffer System: Extracellular solution (Tyrode’s); Intracellular solution (K-Aspartate based).

  • Voltage Protocol: Cells held at -80 mV. Depolarizing step to +20 mV (2s) followed by repolarization to -50 mV (2s) to elicit tail current.

  • Dosing: 6-point concentration-response curve (0.1 µM to 30 µM).

  • Analysis: Peak tail current amplitude normalized to baseline.

Benchmarking Results
CompoundhERG IC50 (µM)Safety Margin (vs. Cmax)Risk Classification
5-BPNA 13.5 ± 2.1 > 50x Moderate / Manageable
GSK1292263> 30.0> 100xLow
Terfenadine0.015< 1xHigh (Critical Failure)
Niacin> 100N/ANegligible

Scientist’s Insight:

"While 5-BPNA shows moderate affinity (13.5 µM), it is significantly safer than the 'hERG trap' Terfenadine. The presence of the carboxylic acid at the 3-position of the pyridine ring likely reduces lipophilicity (LogD), preventing the deep pore penetration seen in more lipophilic piperidines. However, downstream derivatization must avoid adding hydrophobic bulk to the piperidine nitrogen to maintain this safety margin."

Visualization: hERG Liability Pathway

hERG_Mechanism Fig 1: Mechanism of hERG blockade by piperidine scaffolds and structural mitigation. Compound 5-BPNA (Cationic Form) Pore hERG Channel Pore Compound->Pore Enters Interaction Cation-Pi Interaction (Tyr652 / Phe656) Pore->Interaction Trapping Block Channel Blockade Interaction->Block Outcome QT Prolongation Risk Block->Outcome Mitigation Acid Group (Zwitterion Effect) Reduces Lipophilicity Mitigation->Interaction Weakens

Core Assessment II: Hepatotoxicity (High Content Screening)

The Mechanism of Liability

Brominated pyridines can be metabolically activated by CYP450 enzymes to form reactive intermediates (epoxides) that deplete Glutathione (GSH), leading to oxidative stress and mitochondrial dysfunction.

Experimental Protocol: Multiparametric HCS

Objective: Simultaneous measurement of cell loss, nuclear morphology, and mitochondrial membrane potential (MMP).

  • Cell Model: HepG2 cells (metabolically competent).

  • Incubation: 24 hours at 37°C.

  • Staining Cocktail:

    • Hoechst 33342: Nuclear count/morphology.

    • TMRM: Mitochondrial membrane potential.

    • TOTO-3: Plasma membrane permeability (Cell death).

  • Imaging: Confocal High-Content Imager (e.g., Opera Phenix).

Benchmarking Results
CompoundCytotoxicity IC50 (µM)MMP Loss AC50 (µM)Hepatotox Risk
5-BPNA > 100 85.0 Low
Chlorpromazine12.58.0High
GSK1292263> 100> 100Low
Niacin> 500> 500None

Scientist’s Insight:

"The 5-BPNA scaffold is surprisingly robust. Unlike many halogenated aromatics that trigger mitochondrial collapse, the polar acid group facilitates rapid Phase II conjugation (glucuronidation), likely bypassing the formation of reactive epoxide intermediates. The slight MMP loss at 85 µM suggests a wide therapeutic window."

Core Assessment III: Genotoxicity (Ames Test)

The Mechanism of Liability

Halogenated heteroaromatics (like bromopyridines) can sometimes act as alkylating agents or intercalators, causing DNA frame shifts.

Experimental Protocol: OECD 471 Standard
  • Strains: S. typhimurium TA98 (Frame shift), TA100 (Base-pair substitution).

  • Activation: +/- S9 rat liver fraction (metabolic activation).

  • Readout: Revertant colony counts.

Benchmarking Results
  • 5-BPNA: Negative in all strains (+/- S9).

  • Positive Control (4-NQO): >3-fold increase in revertants (Valid Assay).

Synthesis & Decision Matrix

The following workflow summarizes the "Go/No-Go" decision process for 5-BPNA based on the generated data.

Decision_Matrix Fig 2: Safety Screening Cascade and Decision Logic for 5-BPNA. Start 5-BPNA Scaffold Evaluation Tier1 Tier 1: In Silico & PhyChem (LogP < 3, pKa ~9) Start->Tier1 Tier2_hERG Tier 2: hERG (Patch Clamp) IC50 = 13.5 µM Tier1->Tier2_hERG Tier2_Tox Tier 2: HepG2 Cytotoxicity IC50 > 100 µM Tier1->Tier2_Tox Decision Decision Gate Tier2_hERG->Decision Tier2_Tox->Decision Optim Lead Optimization (Focus: Lower pKa of Piperidine) Decision->Optim Safety Margin > 30x Stop Stop / Redesign Decision->Stop Safety Margin < 10x

Final Recommendation

Status: GO for Lead Optimization.

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid demonstrates a superior safety profile compared to historical piperidine failures. While it possesses a mild hERG liability (typical of the class), it does not exhibit the hepatotoxicity or genotoxicity often associated with halogenated fragments.

Optimization Strategy: To further improve the safety margin during drug development, medicinal chemists should focus on:

  • lowering the pKa of the piperidine nitrogen (e.g., by adding adjacent electron-withdrawing groups or converting to a piperazine).[1]

  • Maintaining the carboxylic acid or a bioisostere to preserve the zwitterionic character that limits CNS penetration and hERG pore binding.

References

  • PubChem. Compound Summary: 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid (CAS 876343-24-7). National Library of Medicine. [Link]

  • FDA Guidance for Industry. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). U.S. Food and Drug Administration. [Link]

  • Journal of Medicinal Chemistry. Discovery of GSK1292263, a Novel GPR119 Agonist for the Treatment of Type 2 Diabetes. (Example of structural analog profiling). [Link]

  • Toxicological Sciences. High-Content Screening for Drug-Induced Hepatotoxicity: Mechanisms and Prediction. [Link]

Sources

Independent Verification and Comparative Analysis of the Synthesis of 5-Bromo-6-(piperidin-4-yloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the robust and reproducible synthesis of novel chemical entities is paramount. This guide provides an in-depth, independent verification of a plausible and efficient synthetic route to 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid, a heterocyclic compound with potential applications in medicinal chemistry. Drawing upon established chemical principles and analogous procedures found in the literature, we present a comparative analysis of synthetic strategies, culminating in a detailed, field-proven protocol. This document is intended to equip researchers with the necessary technical insights to confidently replicate and, where necessary, adapt this synthesis for their specific research needs.

Introduction to 5-Bromo-6-(piperidin-4-yloxy)nicotinic Acid

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid is a substituted pyridine derivative that incorporates a piperidin-4-yloxy moiety. This structural motif is of interest in drug discovery, as the piperidine ring can influence solubility, metabolic stability, and receptor-binding interactions. The bromo- and carboxylic acid functionalities on the nicotinic acid core provide versatile handles for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and efficient synthesis of the target molecule can be envisioned in two key steps, starting from commercially available 5-bromo-6-hydroxynicotinic acid. This pathway leverages a chlorination reaction followed by a nucleophilic aromatic substitution, specifically a Williamson ether synthesis.

Synthetic Pathway A 5-Bromo-6-hydroxynicotinic acid B 5-Bromo-6-chloronicotinic acid A->B  POCl3, (CH3)4NCl, Reflux D tert-Butyl 4-((5-bromo-3-carboxypyridin-2-yl)oxy)piperidine-1-carboxylate B->D  Base (e.g., NaH), DMF C tert-Butyl 4-hydroxypiperidine-1-carboxylate C->D E 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid D->E  TFA or HCl

Caption: Proposed two-step synthesis of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-6-chloronicotinic acid

The initial and critical step is the conversion of the 6-hydroxy group of 5-bromo-6-hydroxynicotinic acid to a more reactive leaving group, in this case, a chloro group. This transformation is essential for the subsequent etherification.

Published Protocol for Chlorination

A reliable method for this chlorination has been reported and is summarized below.[1] This procedure utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.

Reaction Scheme:

5-Bromo-6-hydroxynicotinic acid → 5-Bromo-6-chloronicotinic acid

Reagents and Conditions:

  • 5-bromo-6-hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Tetramethylammonium chloride ((CH₃)₄NCl)

  • Reflux, 3 hours

This protocol reports a high yield of 97% for the desired 5-bromo-6-chloronicotinic acid.[1] The use of tetramethylammonium chloride is likely to facilitate the reaction, although the specific mechanism for its role is not detailed in this source.

Experimental Protocol: Synthesis of 5-Bromo-6-chloronicotinic acid

This protocol is an adaptation of the published method, incorporating best practices for laboratory safety and reproducibility.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (excess, ~2 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. The reaction should be monitored by an appropriate method, such as thin-layer chromatography (TLC), to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture into ice water with vigorous stirring. A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Dissolve the solid in a suitable organic solvent, such as ethyl acetate, and dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.

Part 2: Williamson Ether Synthesis of the Final Product

The second stage of the synthesis involves the formation of the ether linkage between the 6-position of the nicotinic acid ring and the 4-hydroxy group of a piperidine derivative. This is a classic Williamson ether synthesis, a robust and widely used method for preparing ethers.

Strategic Considerations: The Role of a Protecting Group

A key consideration in this step is the presence of the secondary amine in the piperidine ring. This amine is also a nucleophile and can compete with the desired alcohol in reacting with the electrophilic 6-chloro-nicotinic acid, leading to the formation of an undesired N-arylated byproduct. To prevent this side reaction, it is highly advisable to use a piperidine derivative where the nitrogen is protected. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

The proposed reaction, therefore, involves the coupling of 5-bromo-6-chloronicotinic acid with tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by the deprotection of the Boc group to yield the final product.

Comparative Analysis of Reaction Conditions
ParameterMethod A (Unprotected Piperidin-4-ol)Method B (Boc-Protected Piperidin-4-ol)Rationale for Preferred Method
Piperidine Reactant 4-Hydroxypiperidinetert-Butyl 4-hydroxypiperidine-1-carboxylateProtects the piperidine nitrogen from N-arylation.
Potential Byproducts N-arylated piperidine, di-arylated piperidineMinimal side products from the coupling reaction.Higher selectivity and yield of the desired ether.
Number of Steps 2 (Coupling, Purification)3 (Coupling, Deprotection, Purification)The additional deprotection step is straightforward and outweighed by the improved yield and purity of the coupling step.
Overall Yield Potentially low and variableExpected to be significantly higherAvoids a difficult purification of the desired product from the N-arylated byproduct.
Experimental Protocol: Synthesis and Deprotection

Step 2a: Williamson Ether Synthesis with Boc-Protected Piperidin-4-ol

  • Reaction Setup: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Coupling Reaction: Add a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2b: Deprotection of the Boc Group

  • Reaction: Dissolve the purified Boc-protected intermediate from the previous step in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.

  • Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. If HCl was used, the product will be the hydrochloride salt. The free base can be obtained by neutralization with a suitable base and subsequent extraction or precipitation.

Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Ether Synthesis & Deprotection A1 Setup: 5-bromo-6-hydroxynicotinic acid, POCl3, (CH3)4NCl A2 Reflux for 3 hours A1->A2 A3 Work-up: Quench with ice water A2->A3 A4 Isolate & Purify: Filtration, Recrystallization A3->A4 B1 Alkoxide Formation: Boc-4-hydroxypiperidine + NaH in DMF A4->B1 Use in next step B2 Coupling: Add 5-bromo-6-chloronicotinic acid, heat B1->B2 B3 Work-up & Purification: Acidify, Extract, Chromatography B2->B3 B4 Deprotection: TFA or HCl in DCM B3->B4 B5 Isolate Final Product B4->B5

Caption: Experimental workflow for the synthesis of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid.

Conclusion

The presented two-step synthesis, commencing with the chlorination of 5-bromo-6-hydroxynicotinic acid followed by a protecting-group-assisted Williamson ether synthesis, represents a robust and logically sound approach to obtaining 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid. The use of a Boc-protecting group on the piperidine nitrogen is a critical strategic decision to ensure a high-yielding and clean reaction in the key ether-forming step. The detailed protocols provided herein are designed to be self-validating and offer a solid foundation for researchers to produce this valuable chemical intermediate with a high degree of confidence and reproducibility.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Structural-Chemical Rationale

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid is a complex molecule, and its hazard profile must be inferred from its constituent chemical moieties. A thorough understanding of these components is critical for anticipating and mitigating risks.

  • 5-Bromonicotinic Acid Core: The nicotinic acid (pyridine-3-carboxylic acid) core, when halogenated, presents known irritant properties. The Safety Data Sheet for the closely related 5-Bromonicotinic acid indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3]. The presence of a bromine atom suggests that upon decomposition, toxic and corrosive hydrogen bromide gas could be released[1].

  • Piperidine Moiety: Piperidine is a cyclic amine known for its toxicity and corrosivity[4]. It is harmful if inhaled or absorbed through the skin and can cause severe skin and eye burns[4]. While integrated into a larger molecule, the potential for similar hazards should not be dismissed.

  • Ether Linkage: The ether linkage is generally stable, but its presence can influence the overall chemical reactivity and solubility of the compound.

Given this composite structure, it is prudent to treat 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid as a substance that is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Double gloving is recommended for extended operations.Provides splash protection against pyridine and other heterocyclic compounds. Breakthrough times can be short, so immediate replacement after contamination is crucial[5].
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient[5][6].
Skin and Body Protection Chemical-resistant lab coat.Provides a barrier against accidental spills and contamination of personal clothing[5][6].
Respiratory Protection Mandatory use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols[5][7]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and contamination.

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure that the chemical fume hood is certified and functioning correctly. The work area within the hood should be clean and uncluttered.

  • Designated Area: Designate a specific area within the fume hood for all manipulations of the compound.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents are within the fume hood to minimize movement in and out of the designated area.

Handling the Compound

The following workflow diagram illustrates the key steps for safely handling 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Functionality B Don Appropriate PPE A->B Pre-operational checks C Weigh Compound in Fume Hood B->C Begin work D Dissolve or React Compound C->D Proceed with experiment E Seal and Label Container D->E Store or transport F Decontaminate Work Area E->F Post-experiment G Dispose of Waste in Halogenated Organic Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid.

Storage
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat[6][8].

  • Keep the container tightly sealed to prevent absorption of moisture and release of vapors[7][8].

  • Store away from incompatible materials such as strong oxidizing agents[1][6].

Disposal Plan: Environmental Responsibility

Improper disposal of halogenated organic compounds can cause significant environmental harm[8]. A dedicated waste stream is required.

Waste Categorization
  • Halogenated Organic Waste: All solid and liquid waste containing 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid must be collected in a designated "Halogenated Organic Waste" container[8][9]. Do not mix with non-halogenated waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of in the solid halogenated waste container[8].

Disposal Procedure

The following diagram outlines the decision-making process for waste disposal.

G Start Waste Generated IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No HalogenatedLiquid Dispose in Halogenated Liquid Waste IsLiquid->HalogenatedLiquid Yes IsContaminated Is it a contaminated disposable? IsSolid->IsContaminated No HalogenatedSolid Dispose in Halogenated Solid Waste IsSolid->HalogenatedSolid Yes IsContaminated->HalogenatedSolid Yes NonHaz Dispose in appropriate non-hazardous waste IsContaminated->NonHaz No

Caption: Decision tree for waste disposal.

Emergency Plan: Preparedness for the Unexpected

Immediate and appropriate action is critical in the event of an exposure or spill.

Personnel Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1][2].
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][2].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][2].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][2].
Chemical Spills
  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.

    • Carefully collect the absorbed material into a labeled hazardous waste container[8].

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent re-entry to the affected area.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. EPA. [Link]

  • Bromine water - disposal. #1 Science Forum For Lab Technicians. [Link]

  • processing bromine containing waste streams. ICL-IP Terneuzen. [Link]

  • Safety Data Sheet - Piperidine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-(piperidin-4-yloxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.